2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline
Description
Properties
IUPAC Name |
2-(2-fluoro-4-nitroanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O3/c9-7-5-6(11(13)14)1-2-8(7)10-3-4-12/h1-2,5,10,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQBBENWEBUOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651871 | |
| Record name | 2-(2-Fluoro-4-nitroanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
509151-97-7 | |
| Record name | 2-(2-Fluoro-4-nitroanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline (CAS 509151-97-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline is a substituted nitroaniline that, while not extensively documented in publicly available literature, holds significant potential as a versatile chemical intermediate. Its structure combines a nitro-activated fluorophenyl ring with an ethanolamine side chain, offering multiple reactive sites for synthetic transformations. This guide provides a comprehensive technical overview, including a plausible synthesis route, predicted physicochemical properties, and potential applications, derived from established chemical principles and data from closely related analogues.
The strategic placement of the fluorine atom and the nitro group on the aniline ring makes this compound a valuable building block. The electron-withdrawing nature of the nitro group activates the fluorine atom for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis. The primary amine and hydroxyl functionalities on the side chain further expand its synthetic utility, allowing for a diverse range of subsequent chemical modifications. This unique combination of functional groups suggests potential applications in the synthesis of dyes, pharmaceuticals, and materials science.
Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C8H9FN2O3 | |
| Molecular Weight | 200.17 g/mol | |
| Appearance | Likely a yellow to orange crystalline solid | Based on related nitroanilines such as 2-nitro-N-hydroxyethyl aniline and 4-nitroaniline, which are typically yellow or orange solids[1][2][3]. |
| Melting Point | Not available. Expected to be a solid at room temperature. | The related 2-Nitro-N-hydroxyethyl aniline has a melting point of 71-73°C[1]. |
| Boiling Point | Not available. Likely to decompose at high temperatures. | High boiling points are predicted for similar structures, but decomposition is common for nitro compounds[1]. |
| Solubility | Predicted to have slight solubility in water and solubility in polar organic solvents like ethanol, methanol, and chloroform. | Based on the solubility of 2-Nitro-N-hydroxyethyl aniline[1]. |
Proposed Synthesis: A Nucleophilic Aromatic Substitution Approach
The most probable and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction of 2,4-difluoronitrobenzene with ethanolamine. The fluorine atom at the 2-position is highly activated by the para-nitro group, making it susceptible to displacement by a nucleophile.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: To a stirred solution of 2,4-difluoronitrobenzene (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a mild base such as potassium carbonate (K2CO3) (1.5 equivalents).
-
Addition of Nucleophile: Slowly add ethanolamine (1.1 equivalents) to the reaction mixture at room temperature. The slight excess of ethanolamine ensures complete consumption of the starting material.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction of 2,4-difluoronitrobenzene with amines is a well-established transformation[4][5].
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Causality Behind Experimental Choices
-
Solvent: A polar aprotic solvent like DMF is chosen to solubilize the reactants and facilitate the SNAr reaction.
-
Base: A mild base like K2CO3 is used to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion.
-
Temperature: Moderate heating is applied to increase the reaction rate without promoting side reactions.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
| Analytical Technique | Expected Results |
| 1H NMR | Aromatic protons will appear as multiplets in the downfield region. The methylene protons of the hydroxyethyl group will show distinct signals, likely coupled to each other. The hydroxyl and amine protons may appear as broad singlets. |
| 13C NMR | The spectrum will show eight distinct carbon signals corresponding to the aromatic and aliphatic carbons. The carbon bearing the fluorine will exhibit a large coupling constant (1JC-F). |
| 19F NMR | A single resonance is expected for the fluorine atom, likely a multiplet due to coupling with nearby aromatic protons. |
| FT-IR | Characteristic peaks for N-H stretching (around 3300-3500 cm-1), O-H stretching (broad, around 3200-3600 cm-1), C-H stretching (aromatic and aliphatic), N=O stretching of the nitro group (asymmetric and symmetric, around 1500-1550 and 1330-1370 cm-1), and C-F stretching (around 1000-1300 cm-1) are expected. |
| Mass Spectrometry | The molecular ion peak (M+) should be observed at m/z = 200.17, corresponding to the molecular weight of the compound. |
Potential Applications
The trifunctional nature of this compound makes it a promising intermediate for various applications:
-
Pharmaceutical Synthesis: The nitroaniline scaffold is present in numerous biologically active molecules. The nitro group can be reduced to an amine, which can then be further functionalized. The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate. The hydroxyl group provides a handle for introducing other functionalities or improving solubility. Related fluoro-nitroanilines are valued as intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs)[6][7].
-
Dye Manufacturing: Nitroanilines are common precursors for azo dyes[8]. The chromophoric properties of the nitroaniline core can be tuned by further chemical modifications.
-
Agrochemicals: The compound could serve as a building block for novel herbicides and pesticides, a known application for related fluoro-nitroanilines[6].
-
Materials Science: The reactive functional groups allow for its incorporation into polymers to modify their properties, such as thermal stability or chemical resistance.
Safety and Handling
Specific toxicity data for this compound is not available. However, based on the known hazards of related nitroaniline compounds, the following precautions are recommended[3][9][10][11]:
-
Toxicity: Nitroanilines are generally considered toxic if swallowed, inhaled, or in contact with skin[9][11]. They can cause damage to organs through prolonged or repeated exposure.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
This compound (CAS 509151-97-7) is a chemical intermediate with significant synthetic potential. Although detailed experimental data is scarce, its synthesis via nucleophilic aromatic substitution is straightforward and based on well-established chemical principles. The presence of three distinct functional groups—a reactive fluorine atom, a modifiable nitro group, and a versatile hydroxyethyl-amino side chain—positions this molecule as a valuable tool for researchers and scientists in drug discovery, dye chemistry, and materials science. As with any novel compound, appropriate analytical characterization and safety precautions are paramount for its successful and safe utilization.
References
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PubChem. (n.d.). 2-Methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Dhakal, S., et al. (2022). 2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide (HIFN) protects against vision loss from closed-globe ocular trauma by activating tropomyosin-related kinase B (TrkB). Investigative Ophthalmology & Visual Science, 63(7), 1485.
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PubChem. (n.d.). 2-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]
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Wang, Y., et al. (2020). Green synthesis of N-(2-hydroxyethyl)anilines by the selective alkylation reaction in H2O. Taylor & Francis Online. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Fluoro-2-nitroaniline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with.... Retrieved from [Link]
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Acros Organics. (2020). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline molecular structure
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline
Abstract
Introduction
Substituted nitroanilines are cornerstone intermediates in a multitude of industrial and pharmaceutical applications. They are integral to the synthesis of azo dyes, antioxidants, and a wide array of active pharmaceutical ingredients (APIs), including analgesics and antipyretics.[1][2] The biological and chemical activity of these molecules is profoundly influenced by the nature and position of substituents on the aromatic ring.[3]
This guide focuses on the specific molecular architecture of this compound. This compound uniquely combines three critical functional motifs:
-
The 2-Fluoro-4-nitroaniline Core: The nitro group, a potent electron-withdrawing moiety, significantly influences the molecule's reactivity and is a common feature in many bioactive compounds. The strategic placement of a fluorine atom is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.
-
The N-(2-hydroxyethyl) Substituent: The introduction of a hydroxyethyl chain to the amino group adds a polar, protic functional group. This feature provides a site for potential secondary reactions and derivatization, increases solubility, and introduces the capacity for hydrogen bonding, which can be critical for molecular recognition in biological systems.
Given the absence of this compound in major chemical catalogs, this document aims to provide a predictive yet scientifically grounded guide. We will dissect its molecular structure, propose a logical and efficient synthetic route based on established chemical principles, and outline a detailed analytical workflow to verify its identity and purity, thereby empowering researchers to confidently synthesize and utilize this promising molecule.
Molecular Structure and Physicochemical Profile
Core Chemical Identifiers
The fundamental properties of this compound, predicted from its structure, are summarized below.
| Identifier | Value |
| IUPAC Name | 2-((2-fluoro-4-nitrophenyl)amino)ethan-1-ol |
| Molecular Formula | C₈H₉FN₂O₃ |
| Molecular Weight | 200.17 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1[O-])F)NCCO |
| InChI Key | (Predicted) Will be generated upon synthesis and registration |
| CAS Number | Not assigned |
Analysis of Electronic Effects
The chemical behavior of the aromatic ring is dictated by the interplay of inductive and resonance effects from its substituents. The secondary amine is an activating group, while the fluorine and nitro groups are deactivating. This electronic push-pull system is key to its reactivity, particularly in further aromatic substitution reactions.
-
Nitro Group (-NO₂): Acts as a powerful electron-withdrawing group through both the inductive (-I) and resonance (-R) effects, decreasing the electron density of the aromatic ring.
-
Fluorine Atom (-F): Exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, but also a weak electron-donating resonance effect (+R) via its lone pairs. The inductive effect is dominant.
-
Amino Group (-NH-CH₂CH₂OH): The nitrogen atom donates electron density into the ring through resonance (+R), which is a strongly activating effect.
Predicted Physicochemical Properties
By comparing with structural analogs, we can predict the general physicochemical properties, which are crucial for applications in drug development.
| Property | Predicted Value | Rationale / Analog Comparison |
| Melting Point | Solid at room temp. | 2-Fluoro-4-nitroaniline is a solid. The N-hydroxyethyl group may lower the melting point compared to the parent aniline but increase intermolecular hydrogen bonding. N-(2-Hydroxyethyl)-ortho-nitroaniline has a melting point of 71-73°C.[4] |
| Water Solubility | Low to moderate | The nitro and fluoro groups decrease solubility, while the hydroxyethyl group enhances it. N-(2-Hydroxyethyl)-ortho-nitroaniline has a solubility of 1.85 g/L.[4] |
| LogP | ~1.5 - 2.0 | The addition of the hydroxyethyl group will decrease the LogP compared to 2-fluoro-4-nitroaniline, making it more hydrophilic. N-(2-Hydroxyethyl)-ortho-nitroaniline has a LogP of 1.5.[4] |
| pKa (Amine) | ~14-15 | The electron-withdrawing groups on the ring decrease the basicity of the aniline nitrogen. |
Proposed Synthetic Pathway
Causality of Synthetic Strategy
The most direct and reliable method for synthesizing N-substituted-2-nitroanilines is through nucleophilic aromatic substitution (SNAr) or direct N-alkylation of the corresponding aniline. The reaction of a halo-nitrobenzene with an amine is a well-established method.[5] For our target molecule, the most logical approach is the N-alkylation of 2-fluoro-4-nitroaniline with a 2-carbon electrophile containing a hydroxyl group.
The chosen pathway involves the reaction of 2-fluoro-4-nitroaniline (a commercially available starting material) with 2-chloroethanol. This is a classic N-alkylation reaction.
-
Choice of Base (K₂CO₃): A moderately strong, inexpensive, and non-nucleophilic base is required to deprotonate the aniline nitrogen, making it a more potent nucleophile. Potassium carbonate is ideal as it is strong enough for this purpose but will not interfere with the electrophile.
-
Choice of Solvent (DMF): A polar aprotic solvent like Dimethylformamide (DMF) is selected because it effectively dissolves the reactants and stabilizes the charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby accelerating the reaction rate.
-
Reaction Temperature: Moderate heating (e.g., 80-100 °C) provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing decomposition of the starting materials or product.
Detailed Experimental Protocol
This protocol is a proposed methodology and must be performed with appropriate safety precautions in a laboratory setting.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-4-nitroaniline (1.0 eq., e.g., 1.56 g, 10 mmol).
-
Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.0 eq., 2.76 g, 20 mmol) and 2-chloroethanol (1.5 eq., 1.0 mL, 15 mmol).
-
Solvent Addition: Add 30 mL of anhydrous dimethylformamide (DMF). The causality here is to ensure all reactants are fully solvated for a homogenous reaction.
-
Heating: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Reaction Workup: After 4-6 hours (or upon completion as indicated by TLC), cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water. This step quenches the reaction and precipitates the product while dissolving the inorganic salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and DMF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 40%) to afford the pure this compound.
Framework for Structural Elucidation
Confirming the structure of a novel compound is a self-validating process where multiple spectroscopic techniques provide complementary pieces of evidence.
Predicted Spectroscopic Data
The following data are predicted based on the known effects of the functional groups and analysis of similar structures.[6][7]
| Technique | Predicted Data and Interpretation |
| ¹H NMR | δ ~8.0-8.2 ppm (dd, 1H): Aromatic H ortho to NO₂ and meta to F. δ ~7.0-7.2 ppm (m, 1H): Aromatic H ortho to F. δ ~6.8-7.0 ppm (t, 1H): Aromatic H meta to NO₂ and ortho to NH. δ ~5.5-6.5 ppm (br s, 1H): N-H proton. δ ~3.8-4.0 ppm (t, 2H): -CH₂-OH protons. δ ~3.4-3.6 ppm (q, 2H): -NH-CH₂- protons. δ ~2.0-2.5 ppm (br s, 1H): O-H proton. |
| ¹³C NMR | δ ~150-155 ppm: C-F (large C-F coupling constant expected). δ ~145-150 ppm: C-NH. δ ~138-142 ppm: C-NO₂. δ ~125-130 ppm: Aromatic CH. δ ~110-120 ppm: Aromatic CH. δ ~105-110 ppm: Aromatic CH. δ ~60-65 ppm: -CH₂-OH. δ ~45-50 ppm: -NH-CH₂-. |
| FT-IR | ~3400 cm⁻¹ (sharp): Secondary N-H stretch. ~3350 cm⁻¹ (broad): O-H stretch. ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch. ~1520 & 1350 cm⁻¹ (strong): Asymmetric and symmetric NO₂ stretches. ~1300 cm⁻¹: Aromatic C-N stretch. |
| Mass Spec. | [M]+• at m/z = 200.06: Molecular ion peak. Key Fragments: Loss of H₂O (m/z 182), loss of CH₂OH (m/z 169), loss of C₂H₄O (m/z 156), loss of NO₂ (m/z 154). |
Safety and Handling
While specific toxicological data for this compound is unavailable, its handling should be guided by the safety profiles of its structural analogs, particularly nitroaromatic compounds.[8]
-
Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, consistent with 2-fluoro-4-nitroaniline.[9] May cause skin and eye irritation. Nitroanilines are known to be toxic and can cause methemoglobinemia.[10]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes.
-
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound represents a novel molecular scaffold with considerable potential for applications in drug discovery and materials science. This guide has provided a thorough, predictive analysis of its molecular structure, electronic properties, and key physicochemical characteristics. By presenting a detailed, step-by-step synthetic protocol rooted in established chemical principles, we offer a clear pathway for its creation in a laboratory setting. The accompanying framework for spectroscopic characterization provides a robust, self-validating system for structural confirmation. This document equips researchers with the foundational knowledge required to synthesize, purify, and verify this compound, paving the way for its exploration in future scientific endeavors.
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A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline is a key chemical intermediate, finding significant application in the synthesis of various high-value organic molecules, including pharmaceutical agents and dye precursors. Its molecular architecture, featuring a fluorinated nitroaromatic core coupled with a hydroxyethylamino sidechain, provides a versatile scaffold for further chemical modifications. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution, while the primary alcohol and secondary amine functionalities offer reactive sites for a diverse range of chemical transformations.
This in-depth technical guide provides a comprehensive overview of a robust and reliable pathway for the synthesis of this compound. The narrative is structured to provide not just a procedural outline, but also a deep understanding of the underlying chemical principles, empowering researchers to adapt and optimize the synthesis for their specific needs.
Synthesis Strategy: A Nucleophilic Aromatic Substitution Approach
The most logical and efficient route to this compound is through a nucleophilic aromatic substitution (SNA r) reaction. This strategy leverages the high reactivity of an activated fluoro-nitro-aromatic precursor with an appropriate amine.
The chosen starting material is 1,2-difluoro-4-nitrobenzene . The fluorine atom ortho to the strongly electron-withdrawing nitro group is highly activated towards nucleophilic attack. The nucleophile in this synthesis is ethanolamine , which possesses a primary amine that will selectively displace one of the fluorine atoms. The hydroxyl group of ethanolamine remains intact during this reaction, providing the desired hydroxyethyl functionality in the final product.
The overall reaction proceeds as follows:
A Technical Guide to the Characterization of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline Solubility for Pharmaceutical Development
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability.[1][2][3] Poorly soluble compounds present significant challenges in formulation and can lead to variable absorption and suboptimal therapeutic efficacy.[1][2] This guide presents a comprehensive framework for the systematic evaluation of the solubility of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline, a novel organic compound with potential therapeutic applications. While specific experimental data for this compound is not publicly available, this document provides authoritative, field-proven methodologies for determining both kinetic and thermodynamic solubility, interpreting the results based on molecular structure, and presenting the data in a clear, actionable format for researchers, scientists, and drug development professionals. The protocols described herein are designed to establish a robust, self-validating system for solubility characterization, adhering to principles outlined in international guidelines.[4][5][6]
Introduction: The Central Role of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is paramount.[2] It is defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure.[2] For orally administered drugs, insufficient solubility can severely limit absorption from the gastrointestinal tract, leading to low and erratic bioavailability.[3]
This guide focuses on a representative NCE, this compound. By understanding its solubility profile, development teams can:
-
Inform Lead Optimization: Guide medicinal chemistry efforts to modify the structure for improved properties.
-
Select Appropriate Formulation Strategies: Determine if enabling technologies like amorphous solid dispersions or nano-sizing are necessary.[1]
-
Ensure Reliable Bioassay Results: Prevent false negatives or misleading structure-activity relationships (SAR) due to compound precipitation in in vitro assays.[7]
-
Design Relevant Preclinical Studies: Develop suitable vehicle formulations for in vivo pharmacology and toxicology studies.[8]
This document will detail the established "gold standard" shake-flask method for determining thermodynamic (equilibrium) solubility and a high-throughput method for assessing kinetic solubility.
Molecular Structure Analysis and Solubility Prediction
The solubility of this compound is governed by the interplay of its constituent functional groups. A qualitative prediction can be made by analyzing its structure:
-
Aromatic Ring: The core phenyl ring is inherently non-polar and hydrophobic, contributing negatively to aqueous solubility.
-
Nitro Group (-NO₂): This is a strongly electron-withdrawing and polar group. While polar, it is a poor hydrogen bond acceptor and does not significantly enhance water solubility.[9]
-
Fluoro Group (-F): As the most electronegative element, fluorine is a weak hydrogen bond acceptor and can increase polarity, but its overall contribution to aqueous solubility is often small and context-dependent.
-
N-(2-hydroxyethyl) Group (-NH-CH₂CH₂-OH): This side chain is the primary driver of aqueous solubility. The secondary amine (-NH-) and the terminal hydroxyl (-OH) group are both capable of donating and accepting hydrogen bonds, which are crucial interactions for dissolving in water.[9][10][11][12][13]
Hypothesis: The molecule will likely exhibit low to moderate aqueous solubility. The hydrophilic N-(2-hydroxyethyl) group will compete with the hydrophobic, nitro-substituted fluorophenyl ring. The compound's solubility is expected to be pH-dependent due to the basic nature of the aniline nitrogen.
Experimental Protocols for Solubility Determination
To ensure data integrity and reproducibility, standardized and validated protocols are essential. The following sections describe the methodologies for determining thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium saturation point of a compound and is critical for pre-formulation development.[14] The shake-flask method is the most reliable technique for this measurement.[15][16]
Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved solute is measured.[16]
Step-by-Step Protocol:
-
Preparation: Add an excess of crystalline this compound (e.g., 2-5 mg) to a glass vial. The exact amount should be sufficient to ensure a solid phase remains at the end of the experiment.[16]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions) to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (typically 25°C or 37°C) and agitation speed.[14][15] Vortex formation should be avoided.[15]
-
Sampling: Allow the suspension to agitate for a sufficient duration to reach equilibrium. This can vary but is often between 24 and 48 hours.[14][16] It is best practice to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.[15][16]
-
Phase Separation: After equilibration, allow the vials to stand briefly for large particles to settle. Carefully withdraw an aliquot of the supernatant using a pipette. Separate the undissolved solid from the saturated solution by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.[7][17]
-
Quantification: Dilute the clear filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][14]
-
Data Reporting: Report the solubility in mg/mL or µg/mL. The experiment should be performed in at least triplicate for each condition.[15]
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for the Shake-Flask Method.
Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility is often measured in early drug discovery as it is faster and requires less compound.[7][14] It measures the concentration at which a compound, rapidly precipitated from a high-concentration organic stock solution (usually DMSO), remains in an aqueous buffer.[7][8][14] This is relevant for in vitro screening assays where compounds are introduced similarly.
Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer, inducing precipitation. The concentration of the compound remaining in the solution after a short incubation period is measured.[8][18]
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[7]
-
Plating: In a 96-well or 384-well microplate, dispense a small volume (e.g., 1-2 µL) of the DMSO stock into the aqueous buffer (e.g., 100-200 µL of PBS, pH 7.4).[18] The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.
-
Incubation: Cover the plate and shake at room temperature for a short, defined period (e.g., 1.5 to 2 hours).[14][18]
-
Precipitate Removal: Use a filter plate (e.g., 0.45 µm) and vacuum manifold to separate the precipitated solid from the solution.[19]
-
Quantification: Analyze the concentration of the compound in the filtrate. For high-throughput screening, direct UV spectrophotometry using a plate reader is common.[8] Alternatively, nephelometry, which measures light scattering from precipitated particles, can be used to determine the point of insolubility without a filtration step.[8][20]
-
Data Reporting: Report the kinetic solubility in µM or µg/mL.
Diagram: Kinetic Solubility Workflow
Caption: High-Throughput Kinetic Solubility Workflow.
Data Presentation and Interpretation
All solubility data should be meticulously documented and presented in a clear, tabular format to facilitate comparison and decision-making.
Hypothetical Solubility Data Table
The following table illustrates how experimental results for this compound would be presented. Note: These values are for illustrative purposes only.
| Solubility Type | Solvent/Buffer System | Temperature (°C) | Method | Solubility (µg/mL) | Classification |
| Thermodynamic | pH 1.2 Buffer (SGF) | 37 | Shake-Flask | 155 | Sparingly Soluble |
| Thermodynamic | pH 6.8 Buffer (SIF) | 37 | Shake-Flask | 65 | Slightly Soluble |
| Thermodynamic | Water | 25 | Shake-Flask | 80 | Slightly Soluble |
| Kinetic | PBS, pH 7.4 (1% DMSO) | 25 | Nephelometry | 45 | Slightly Soluble |
Classification based on USP definitions.
Interpreting the Results
-
pH Effect: The hypothetical data shows higher solubility in acidic conditions (pH 1.2) compared to neutral pH (6.8). This is consistent with the presence of the basic aniline nitrogen, which would be protonated at low pH, forming a more soluble salt.
-
Kinetic vs. Thermodynamic: As is common, the kinetic solubility value (45 µg/mL) is lower than the thermodynamic value at a similar pH. This can occur due to rapid precipitation into a stable, less soluble crystal form when crashing out of DMSO.
-
Implications for Development: With solubility below 100 µg/mL, this compound would likely be flagged for potential bioavailability issues.[20] Formulation strategies such as salt formation (to leverage the pH effect) or advanced formulations would need to be considered.
Conclusion and Recommendations
A thorough understanding of an API's solubility is a non-negotiable aspect of modern drug development. This guide outlines a robust, two-pronged approach for characterizing the solubility of this compound.
-
Prioritize Thermodynamic Solubility: The shake-flask method should be employed early in pre-formulation to establish the baseline, pH-dependent equilibrium solubility.[14]
-
Utilize Kinetic Solubility for Screening: High-throughput kinetic assays are invaluable for rapidly screening large numbers of compounds in early discovery to rank-order them and flag potential issues.[7][8]
-
Correlate with Molecular Structure: Always interpret solubility data in the context of the compound's functional groups to build a deeper understanding and guide future chemical modifications.[12]
By implementing these standardized protocols and a logical framework for interpretation, research and development teams can make more informed decisions, mitigate risks associated with poor solubility, and ultimately increase the probability of successful drug development.
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An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[1][2][3] This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary. It explains the causal relationships between the molecule's structure—specifically, the electronic effects of its fluoro, nitro, and N-(2-hydroxyethyl) substituents—and the resulting spectral features. We will explore detailed predictions of chemical shifts and coupling constants, outline a robust experimental protocol for sample preparation, and discuss the application of advanced 2D NMR techniques for unequivocal structural confirmation.
Introduction: The Molecule in Context
This compound is a substituted aromatic amine. Its structure incorporates several key functional groups that are of interest in medicinal chemistry and materials science: a fluoro-substituted nitroaromatic ring and an ethanolamine side chain. The nitroaniline core is a common scaffold in dyes and pharmaceuticals, while fluorine substitution is a widely used strategy in drug design to modulate metabolic stability and binding affinity. The N-(2-hydroxyethyl) group can influence solubility and provide a site for further functionalization.
Accurate structural confirmation is the bedrock of chemical research and development. NMR spectroscopy provides a non-destructive method to gain a detailed atomic-level map of the molecule, confirming its identity and purity.[2] This guide will serve as a practical reference for the interpretation of its NMR data.
Predicted Spectroscopic Features: An Overview
The structure of this compound presents a fascinating interplay of electronic effects that govern its NMR spectrum.
-
Aromatic Region (¹H and ¹³C): The benzene ring is trisubstituted, leading to a complex pattern of signals.
-
The nitro group (-NO₂) is a powerful electron-withdrawing group, which will significantly deshield (shift downfield) the protons and carbons ortho and para to it.[4][5]
-
The fluorine atom (-F) is highly electronegative, causing a strong deshielding effect on the carbon it is attached to (C2) and influencing adjacent protons and carbons through both inductive effects and through-space coupling.[6][7]
-
The amino group (-NH-R) is an electron-donating group, which will shield (shift upfield) the ortho and para positions.[8]
-
-
Aliphatic Region (¹H and ¹³C): The N-(2-hydroxyethyl) side chain will exhibit signals characteristic of an ethanolamine fragment, with two methylene (-CH₂-) groups.
Experimental Protocol: High-Fidelity NMR Sample Preparation
The quality of an NMR spectrum is directly dependent on the quality of the sample.[9] A standardized and meticulous preparation protocol is essential for reproducibility and accuracy.[10][11]
Objective: To prepare a ~10-20 mM solution of this compound in a deuterated solvent suitable for high-resolution NMR analysis.
Materials:
-
This compound (5-10 mg)
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), >99.8% D
-
High-quality 5 mm NMR tubes (clean and unscratched)[11]
-
Internal Standard (e.g., Tetramethylsilane - TMS)
-
Pasteur pipettes
-
Vortex mixer
Methodology:
-
Cleaning: Ensure the NMR tube is impeccably clean. A standard procedure involves rinsing sequentially with acetone, deionized water, and a final acetone rinse, followed by drying in an oven.[10]
-
Weighing: Accurately weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. If using an internal standard like TMS, it is often pre-mixed into the solvent by the manufacturer.
-
Homogenization: Gently vortex the vial until the solid is completely dissolved. A clear, homogeneous solution is critical.[12]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube. Ensure the final liquid height is approximately 4-5 cm, which is optimal for modern NMR spectrometers.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound name, solvent, and concentration.[11]
-
Pre-Analysis: Before inserting the sample into the spectrometer, inspect it for any suspended particles or phase separation.
The entire workflow, from sample preparation to final analysis, is depicted below.
Caption: Standard workflow for NMR analysis.
Detailed Spectral Analysis: Predictions and Rationale
The following predictions are based on established principles of NMR spectroscopy, including substituent effects on chemical shifts and typical coupling constants.[4][5]
¹H NMR Spectrum (Predicted, 500 MHz, CDCl₃)
The proton NMR spectrum is predicted to show signals in both the aromatic and aliphatic regions. The protons are labeled alphabetically in the diagram below for assignment purposes.
Caption: Structure of this compound with key predicted ¹H-¹H and ¹H-¹⁹F couplings.
-
Aromatic Protons:
-
H at C5 (ortho to -NHR, meta to -NO₂): Expected to be the most upfield aromatic proton due to the donating effect of the amino group. Predicted around δ 7.0-7.2 ppm . It will appear as a doublet of doublets (dd) due to coupling with the adjacent proton at C6 (~9 Hz) and the meta proton at C3 (~2.5 Hz).[13]
-
H at C6 (ortho to -NHR and -F): Predicted around δ 7.3-7.5 ppm . This proton will be a doublet of doublets (dd) , coupling to the proton at C5 (~9 Hz) and the fluorine atom (~5 Hz).
-
H at C3 (ortho to -NO₂, meta to -F): This will be the most downfield aromatic proton due to the strong deshielding from the nitro group. Predicted around δ 8.1-8.3 ppm . It will appear as a doublet of doublets (dd) , coupling to the fluorine atom (~9 Hz) and the meta proton at C5 (~2.5 Hz).
-
-
Side-Chain Protons:
-
-NH- (Hb): The chemical shift is variable and depends on concentration and solvent. Expected around δ 5.0-6.0 ppm . It will likely be a broad singlet, but could appear as a triplet if coupling to Hc is resolved.
-
-N-CH₂- (Hc): Methylene group attached to nitrogen. Predicted around δ 3.5-3.7 ppm . It will be a triplet (t) with a coupling constant of ~5-6 Hz from coupling to Hd.
-
-CH₂-OH (Hd): Methylene group attached to the hydroxyl group. Predicted around δ 3.8-4.0 ppm . This will also be a triplet (t) with a coupling constant of ~5-6 Hz from coupling to Hc.
-
-OH (He): The hydroxyl proton signal is highly variable and often appears as a broad singlet. Predicted around δ 2.0-3.0 ppm . Its presence can be confirmed by a D₂O exchange experiment, where the peak would disappear.
-
¹³C NMR Spectrum (Predicted, 125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals. A key feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus (¹JCF, ²JCF, ³JCF, etc.).[14]
-
Aromatic Carbons:
-
C4 (-NO₂): Quaternary carbon, deshielded by the nitro group. Predicted around δ 145-148 ppm .
-
C2 (-F): This carbon will show a very large one-bond coupling to fluorine (¹JCF ≈ 240-260 Hz), appearing as a doublet . Predicted chemical shift is around δ 152-155 ppm (d, ¹JCF ≈ 250 Hz) .
-
C1 (-NHR): Quaternary carbon, shielded by the amino group. Predicted around δ 140-143 ppm . Will likely show a small coupling to fluorine.
-
C6: Predicted around δ 115-118 ppm . Will appear as a doublet due to two-bond coupling to fluorine (²JCF ≈ 20-25 Hz).
-
C3: Predicted around δ 125-128 ppm . Will appear as a doublet due to two-bond coupling to fluorine (²JCF ≈ 8-10 Hz).
-
C5: Predicted around δ 112-115 ppm . Will show a smaller three-bond coupling to fluorine (³JCF ≈ 3-5 Hz).
-
-
Aliphatic Carbons:
-
-N-CH₂-: Predicted around δ 45-48 ppm .
-
-CH₂-OH: Predicted around δ 60-63 ppm .[15]
-
Table 1: Summary of Predicted NMR Spectral Data
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling (J, Hz) | ¹³C Chemical Shift (δ, ppm) | ¹³C Multiplicity (JCF, Hz) |
| Aromatic | ||||
| C1-NHR | - | - | 140-143 | d (small) |
| C2-F | - | - | 152-155 | d (¹J ≈ 250) |
| C3-H | 8.1-8.3 | dd (JHF ≈ 9, JHH ≈ 2.5) | 125-128 | d (²J ≈ 9) |
| C4-NO₂ | - | - | 145-148 | s |
| C5-H | 7.0-7.2 | dd (JHH ≈ 9, JHH ≈ 2.5) | 112-115 | d (³J ≈ 4) |
| C6-H | 7.3-7.5 | dd (JHH ≈ 9, JHF ≈ 5) | 115-118 | d (²J ≈ 22) |
| Aliphatic | ||||
| -NH- | 5.0-6.0 | br s or t | - | - |
| -N-CH₂- | 3.5-3.7 | t (J ≈ 5.5) | 45-48 | s |
| -CH₂-OH | 3.8-4.0 | t (J ≈ 5.5) | 60-63 | s |
| -OH | 2.0-3.0 | br s | - | - |
Advanced 2D NMR for Structural Confirmation
To unequivocally assign all proton and carbon signals, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would show correlations between H5↔H6 in the aromatic system and Hc↔Hd in the side chain, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms.[16] It would be used to definitively link each proton signal (H3, H5, H6, Hc, Hd) to its corresponding carbon signal (C3, C5, C6, -N-CH₂-, -CH₂-OH).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is crucial for assigning quaternary carbons. For example, the proton at C3 would show a correlation to C1, C2, and C5, helping to piece together the aromatic ring's substitution pattern.
Conclusion
The NMR spectral analysis of this compound is a prime example of how fundamental principles of chemical structure and electronics manifest in spectroscopic data. The strong electron-withdrawing nitro group and the electronegative fluorine atom dominate the spectral appearance, causing significant downfield shifts and characteristic C-F coupling patterns. The N-(2-hydroxyethyl) side chain provides distinct aliphatic signals. By combining 1D ¹H and ¹³C NMR with 2D techniques like COSY and HSQC, a complete and unambiguous assignment of the molecular structure can be achieved, providing the critical validation required for any research or development application.
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- 16. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline, a substituted aromatic amine with relevance in chemical synthesis and drug development. As a molecule incorporating several key functional groups—a nitroaromatic system, a secondary amine, a primary alcohol, and an organofluorine moiety—its fragmentation patterns are multifaceted and highly diagnostic. This document delineates the principal fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) tandem mass spectrometry (MS/MS) conditions. By synthesizing established fragmentation principles with field-proven insights, this guide serves as an authoritative resource for researchers, scientists, and analytical professionals engaged in the structural elucidation and characterization of this compound and its analogs.
Part 1: Introduction to the Analyte and Mass Spectrometry
1.1. Chemical Structure and Properties
This compound (Molecular Formula: C₈H₉FN₂O₃, Nominal Mass: 200 Da, Monoisotopic Mass: 200.0597 Da) is a functionalized nitroaniline. Its structure is characterized by a 4-nitroaniline core, substituted with a fluorine atom at the ortho-position (C2) and an N-(2-hydroxyethyl) group at the amino position.
The strategic placement of these functional groups dictates its fragmentation behavior:
-
The nitro group is a strong electron-withdrawing group that influences the aromatic system's stability and provides characteristic neutral losses (•NO, •NO₂).
-
The N-(2-hydroxyethyl) side chain is susceptible to alpha-cleavage and rearrangements, providing key diagnostic ions.
-
The fluorine atom introduces a potential for HF loss in secondary fragmentation events.
-
The aromatic ring and amino nitrogen act as the charge-carrying backbone for many fragment ions.
1.2. The Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry is an indispensable tool for confirming molecular identity and deducing structure by analyzing the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) provides highly detailed, reproducible fragmentation patterns ideal for library matching, while Electrospray Ionization (ESI) is a soft technique that allows for the analysis of the intact molecule and targeted fragmentation via MS/MS, offering precise mechanistic insights.
Part 2: Electron Ionization Mass Spectrometry (EI-MS) Fragmentation
EI is a "hard" ionization technique that imparts significant energy into the analyte, inducing extensive and characteristic fragmentation. The resulting mass spectrum serves as a structural fingerprint.
2.1. The Molecular Ion (M⁺•)
Upon electron impact, the molecule loses an electron to form the molecular ion radical cation (M⁺•) at m/z 200 . The presence of the aromatic ring helps stabilize this ion, making it readily observable in the spectrum. The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular mass, which holds true for this compound.[1][2][3]
2.2. Primary Fragmentation Pathways
The initial fragmentation of the m/z 200 ion is governed by the cleavage of the weakest bonds and the formation of the most stable products.
Pathway A: Alpha-Cleavage of the N-(2-hydroxyethyl) Side Chain
This is the most dominant and diagnostically significant fragmentation pathway. It involves the homolytic cleavage of the C-C bond alpha to the amino nitrogen, resulting in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da). This process is highly favored due to the exceptional stability of the resulting resonance-stabilized iminium cation.
-
Fragment Ion: [M - 31]⁺
-
m/z: 169
-
Significance: This is predicted to be the base peak in the EI spectrum, providing definitive evidence for the N-CH₂-CH₂OH structure.
Pathway B: N-Alkyl Bond Cleavage
Cleavage of the bond between the aniline nitrogen and the ethyl group results in the loss of the entire hydroxyethyl radical (•CH₂CH₂OH, 45 Da). This pathway generates the 2-fluoro-4-nitroaniline radical cation.
-
Fragment Ion: [M - 45]⁺•
-
m/z: 155
-
Significance: Confirms the core 2-fluoro-4-nitroaniline structure.
Pathway C: Nitro Group Fragmentation
Fragmentation of the nitro group is a hallmark of aromatic nitro compounds. Two primary losses are observed:
-
Loss of Nitro Radical (•NO₂): A common fragmentation for para-nitroanilines.[4]
-
Fragment Ion: [M - 46]⁺
-
m/z: 154
-
-
Loss of Nitric Oxide Radical (•NO): This involves a rearrangement where an oxygen atom is transferred to the ring, followed by the loss of •NO.
-
Fragment Ion: [M - 30]⁺•
-
m/z: 170
-
2.3. Summary of Key EI-MS Fragments
| m/z (Nominal) | Proposed Structure / Formula | Mechanistic Origin | Predicted Relative Abundance |
| 200 | [C₈H₉FN₂O₃]⁺• | Molecular Ion (M⁺•) | Moderate |
| 169 | [C₇H₆FN₂O₂]⁺ | α-Cleavage: Loss of •CH₂OH | High (Base Peak) |
| 155 | [C₆H₄FN₂O₂]⁺• | N-Alkyl Cleavage: Loss of •CH₂CH₂OH | Moderate |
| 154 | [C₈H₉FN₂O]⁺ | Nitro Loss: Loss of •NO₂ | Moderate to Low |
| 170 | [C₈H₉FN₂O₂]⁺• | Nitro Loss: Loss of •NO | Low |
| 125 | [C₆H₄FN]⁺• | Loss of •NO₂ from m/z 155 | Low |
2.4. Visualized EI Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
Part 3: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
ESI is a soft ionization method that generates intact protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. Collision-Induced Dissociation (CID) of these precursor ions in a tandem mass spectrometer provides controlled fragmentation for detailed structural analysis.[5]
3.1. Positive Ion Mode ESI-MS/MS ([M+H]⁺)
The protonated molecule, [M+H]⁺, appears at m/z 201 . Fragmentation is driven by the mobility of the added proton, which typically resides on the most basic site (the aniline nitrogen) or the hydroxyl oxygen.
Key Fragmentation Pathways:
-
Neutral Loss of Water (H₂O): This is often the most facile fragmentation for protonated species containing a hydroxyl group. Protonation of the hydroxyl oxygen followed by its elimination as water is a low-energy process.[6][7]
-
Product Ion: [M+H - H₂O]⁺
-
m/z: 183
-
Significance: A highly characteristic loss for alcohols, often yielding the most abundant fragment ion at low collision energies.
-
-
Neutral Loss of Formaldehyde (CH₂O): A rearrangement involving the side chain can lead to the elimination of formaldehyde.
-
Product Ion: [M+H - CH₂O]⁺
-
m/z: 171
-
Significance: Provides further confirmation of the hydroxyethyl moiety.
-
-
Neutral Loss of Ethylene Oxide (C₂H₄O): Cleavage of the N-alkyl bond, facilitated by protonation, results in the loss of the side chain as ethylene oxide.
-
Product Ion: [M+H - C₂H₄O]⁺
-
m/z: 157
-
Significance: This fragment corresponds to the protonated 2-fluoro-4-nitroaniline core.
-
3.2. Visualized ESI (+) Fragmentation Pathway
Caption: Predicted ESI (+) fragmentation of this compound.
3.3. Negative Ion Mode ESI-MS/MS ([M-H]⁻)
Deprotonation occurs at the most acidic site, which can be either the N-H or O-H proton, forming the [M-H]⁻ ion at m/z 199 . Fragmentation of this anion is highly diagnostic for nitroaromatic systems.
Key Fragmentation Pathways:
-
Loss of Nitro Radical (•NO₂): Studies on fluoronitroanilines have shown that the loss of the nitro group is a highly favored process in negative ion mode, particularly for para-isomers.[4] This results in a stable, charge-delocalized anion.
-
Product Ion: [M-H - •NO₂]⁻
-
m/z: 153
-
Significance: This is expected to be a dominant fragment and is highly characteristic of the 4-nitroaniline structure.
-
3.4. Visualized ESI (-) Fragmentation Pathway
Caption: Predicted ESI (-) fragmentation of this compound.
Part 4: Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following experimental frameworks are recommended. These protocols are designed to be self-validating by providing clear, systematic steps for analysis.
4.1. Protocol for GC-EI-MS Analysis
This method is ideal for obtaining the EI fragmentation pattern.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a volatile, GC-compatible solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of approximately 100 µg/mL.[8]
-
Vortex to ensure complete dissolution.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Standard GC system with a split/splitless injector.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or mid-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) MS.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.[8]
-
Mass Range: m/z 40-400.[8]
-
Acquisition Mode: Full Scan.
-
4.2. Protocol for LC-ESI-MS/MS Analysis
This method is optimal for soft ionization and controlled CID fragmentation.
-
Sample Preparation:
-
Dissolve the sample in a mobile-phase compatible solvent (e.g., 50:50 methanol:water) to a final concentration of 1 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
-
Instrumentation & Conditions:
-
Liquid Chromatograph: HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Column Temperature: 40 °C.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient Program:
-
0-1 min: 10% B.
-
1-7 min: 10% to 95% B.
-
7-9 min: 95% B.
-
9-10 min: Re-equilibrate at 10% B.
-
-
Mass Spectrometer: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap system.
-
Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes in separate runs.
-
Source Parameters (Typical Starting Points):
-
Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).
-
Sheath/Nebulizer Gas: Nitrogen, instrument-dependent settings.
-
Drying Gas Temperature: 320 °C.
-
-
MS/MS Analysis:
-
Perform a full scan experiment to identify the precursor ions ([M+H]⁺ at m/z 201, [M-H]⁻ at m/z 199).
-
Create a targeted MS/MS experiment (Product Ion Scan) for each precursor.
-
Apply a range of collision energies (e.g., 10-40 eV) to observe the evolution of fragment ions and confirm fragmentation pathways. In-source fragmentation can also be utilized by increasing the cone or fragmentor voltage.[4][9][10][11]
-
-
Part 5: Conclusion
The mass spectrometric fragmentation of this compound is predictable and highly informative. Under EI conditions, the molecule undergoes characteristic high-energy fragmentation, with the alpha-cleavage product at m/z 169 serving as the primary diagnostic peak. Under ESI-MS/MS, the fragmentation is controlled and pathway-specific: the positive ion mode is dominated by the neutral loss of water (m/z 183 ), while the negative ion mode is characterized by the loss of the nitro group (m/z 153 ). Together, these distinct fragmentation signatures provide a robust and multi-faceted analytical toolkit for the unambiguous identification and structural confirmation of this molecule in complex matrices, underpinning its analysis in pharmaceutical and chemical research.
References
- Piechotta, C., et al. (2024). High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin. International Journal of Mass Spectrometry.
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Barran, P. E., et al. (2021). Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. PubMed Central. Available at: [Link]
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Hardouin, J., et al. (2008). Fragmentation patterns of new esterified and unesterified aromatic 1-hydroxymethylene-1, 1-bisphosphonic acids by ESI-MSn. Journal of Mass Spectrometry. Available at: [Link]
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ResearchGate. (n.d.). Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry. Request PDF. Available at: [Link]
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Danikiewicz, W. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. Semantic Scholar. Available at: [Link]
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Adden, R., et al. (2022). Impact of instrumental settings in electrospray ionization ion trap mass spectrometry on the analysis of O-methoxyethyl-O-methyl cellulose: a comprehensive quantitative evaluation. National Institutes of Health. Available at: [Link]
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MassBank. (2023). msbnk-epa-entact_agilent000792 - 2-Nitroaniline. MassBank. Available at: [Link]
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Chegg.com. (2021). Solved: Need help analyzing mass spect of p-nitroaniline. Chegg.com. Available at: [Link]
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Kafle, A., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline. Download Scientific Diagram. Available at: [Link]
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Unknown Author. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
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Peçanha, D. A., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation. Royal Society of Chemistry. Available at: [Link]
-
Wang, Y., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. Available at: [Link]
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Morreel, K., et al. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Available at: [Link]
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Pathan, S. A., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. PubMed Central. Available at: [Link]
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Whitman College. (n.d.). CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra. Whitman College People. Available at: [Link]
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MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP011300 - 4-NITROANILINE. MassBank. Available at: [Link]
-
ResearchGate. (n.d.). Internal Energy and Fragmentation of Ions Produced in Electrospray Sources. Request PDF. Available at: [Link]
-
All About Chemistry. (2021). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. YouTube. Available at: [Link]
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PubMed Central. (n.d.). Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. National Institutes of Health. Available at: [Link]
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MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. Available at: [Link]
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PubChem. (n.d.). 2-Methyl-4-nitroaniline. PubChem. Available at: [Link]
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An In-depth Technical Guide to the Physical Characteristics of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Compound
This guide is structured to address this informational gap. As your Senior Application Scientist, I will navigate this challenge by providing a robust framework for understanding the anticipated physical characteristics of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline. We will proceed with scientific integrity by clearly delineating between established data for analogous compounds and predictive assessments for our target molecule. This document will empower you, the researcher, with a thorough understanding of the probable nature of this compound and provide the detailed experimental protocols necessary to perform a comprehensive physical characterization in your own laboratory.
Molecular Structure and Synthetic Considerations
The foundational step in characterizing any compound is to understand its molecular architecture. This compound possesses a well-defined structure that informs its anticipated properties.
Molecular Diagram
Caption: Molecular structure of this compound.
Rationale for the Likely Synthetic Pathway
While a specific documented synthesis for this compound is not prevalent, a logical and efficient synthetic route can be postulated based on established organic chemistry principles. The most probable pathway involves the nucleophilic substitution of a fluorine atom on a difluoro-nitrobenzene precursor by ethanolamine. A more common approach, however, would be the reaction of 2-fluoro-4-nitroaniline with an appropriate electrophile. Given the availability of 2-fluoro-4-nitroaniline as a chemical intermediate, a plausible synthesis would be its reaction with 2-chloroethanol or ethylene oxide.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Physicochemical Properties: A Predictive and Analog-Based Approach
In the absence of direct experimental data for this compound, we can infer its likely physical characteristics by examining closely related analogs. This comparative analysis provides a scientifically grounded estimation of its properties.
Comparative Analysis of Analogous Compounds
The following table summarizes the known physical properties of compounds that share significant structural motifs with our target molecule. This data serves as a critical reference point for our predictions.
| Property | 2-Fluoro-4-nitroaniline | N,N-Bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline | 2-Nitro-N-hydroxyethyl aniline |
| CAS Number | 369-35-7[1] | 29705-38-2[2] | 4926-55-0 |
| Molecular Formula | C₆H₅FN₂O₂ | C₁₀H₁₃FN₂O₄ | C₈H₁₀N₂O₃ |
| Molecular Weight | 156.11 g/mol | 244.22 g/mol [2] | 182.18 g/mol |
| Appearance | Not specified | Orange solid[2] | Dark Orange to Red Solid |
| Melting Point | Not specified | 118–120 °C[2] | 71-73°C |
| Boiling Point | Not specified | Not specified | 376.6±22.0 °C (Predicted) |
| Solubility | Not specified | Not specified | Chloroform (Slightly), Methanol (Slightly), Water: 1.85g/L at 20℃ |
Predicted Physicochemical Properties of this compound
Based on the structural features and the data from analogous compounds, we can formulate the following predictions for the physical characteristics of this compound:
-
Appearance: Given the nitroaniline chromophore, the compound is expected to be a colored solid, likely yellow or orange, at room temperature.
-
Melting Point: The presence of the N-(2-hydroxyethyl) group, capable of hydrogen bonding, would likely result in a higher melting point than 2-fluoro-4-nitroaniline. However, with only one hydroxyethyl chain compared to the two in N,N-Bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline, its melting point is predicted to be lower than 118-120 °C. A reasonable estimate would be in the range of 80-110 °C.
-
Boiling Point: A relatively high boiling point is anticipated due to the polar nitro and hydroxyl groups, as well as the aromatic ring, leading to strong intermolecular forces. It is expected to be a high-boiling liquid or a solid with a high boiling point.
-
Solubility: The molecule possesses both polar (hydroxyl, nitro, amine) and nonpolar (fluorinated benzene ring) regions. Therefore, it is expected to have limited solubility in water but should be soluble in polar organic solvents such as ethanol, methanol, acetone, and DMSO. Its solubility in nonpolar solvents like hexane is likely to be low.
Experimental Protocols for Physical Characterization
To move from prediction to empirical data, a systematic experimental approach is required. The following section details the standard, self-validating protocols for determining the key physical characteristics of a novel compound like this compound.
Conceptual Workflow for Physical Characterization
Caption: A general workflow for the physical characterization of a novel compound.
Melting Point Determination (Capillary Method)
Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad and depressed range suggests the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder.[3]
-
Loading the Capillary: The capillary is inverted and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.[4]
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.
-
Heating and Observation: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Solubility Profile Determination
Rationale: Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and application in various experimental settings. The "like dissolves like" principle is a guiding concept here.[5]
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of labeled vials.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective vials.
-
Observation: The vials are agitated (e.g., by vortexing) for a set period. The solubility is then visually assessed and categorized as soluble, partially soluble, or insoluble. For more quantitative results, the concentration of the dissolved compound can be determined spectroscopically.
-
pH-Dependent Solubility: To assess the basicity of the aniline nitrogen, solubility tests in dilute aqueous acid (e.g., 5% HCl) and the acidity of the hydroxyl group in dilute aqueous base (e.g., 5% NaOH) should also be performed.[6]
Spectroscopic Characterization
Rationale: ¹H and ¹³C NMR spectroscopy are powerful techniques for the unambiguous elucidation of the molecular structure of an organic compound.[7][8][9]
Methodology:
-
Sample Preparation: A small amount (typically 5-10 mg) of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C spectra are acquired.
-
Spectral Interpretation:
-
¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals will confirm the presence of the aromatic protons (expected in the 6.5-8.5 ppm region), the two methylene groups of the hydroxyethyl chain, and the hydroxyl and amine protons.[10]
-
¹³C NMR: The number of signals and their chemical shifts will correspond to the different carbon environments in the molecule, including the aromatic carbons (typically 110-160 ppm) and the aliphatic carbons of the side chain.[11]
-
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Methodology:
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr and pressing it into a translucent disk.[12] Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.[13]
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and the spectrum is recorded.
-
Spectral Interpretation: The spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amine, the O-H stretch of the alcohol, C-H stretches (aromatic and aliphatic), the C=C stretches of the aromatic ring, and the strong, characteristic symmetric and asymmetric stretches of the nitro (NO₂) group.
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds containing chromophores such as the nitroaniline system.[14][15]
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol).
-
Data Acquisition: The absorbance of the solution is measured over the UV-Vis range (typically 200-800 nm) using a spectrophotometer.
-
Spectral Interpretation: The wavelength of maximum absorbance (λmax) will be characteristic of the electronic structure of the nitroaniline chromophore.
Rationale: Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[2][16][17]
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
-
Ionization: The sample is ionized using an appropriate technique (e.g., electrospray ionization - ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The spectrum will show a peak corresponding to the molecular ion, which will confirm the molecular weight of this compound. High-resolution mass spectrometry can provide the exact mass, which can be used to confirm the molecular formula.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the anticipated physical characteristics of this compound, grounded in the analysis of its structural analogs. While direct experimental data remains to be published, the predictive analysis and detailed experimental protocols outlined herein offer a robust starting point for any researcher or drug development professional working with this promising compound. The execution of these experimental workflows will be instrumental in establishing a definitive physicochemical profile for this compound, thereby facilitating its future applications in scientific research and development.
References
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N,N-Bis(2-hydroxyethyl)-4-fluor-3-nitroanilin - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
-
Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-nitroaniline. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of... Retrieved January 25, 2026, from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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Hegedüs, B. B. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Retrieved from [Link]
-
IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved January 25, 2026, from [Link]
-
Al-Shemary, R. K. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
-
sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved January 25, 2026, from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved January 25, 2026, from [Link]
-
Friedrich-Schiller-Universität Jena. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved January 25, 2026, from [Link]
-
SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved January 25, 2026, from [Link]
-
RSC Publishing. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Retrieved from [Link]
-
Friedrich-Schiller-Universität Jena. (n.d.). Identification of Small Molecules using Mass Spectrometry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 25, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis, Analogs, and Applications of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline, a versatile nitroaromatic compound with significant potential in medicinal chemistry and materials science. This document details the synthetic pathways to this core molecule and its structural analogs, explores their chemical characterization, and discusses their current and potential applications. By synthesizing information from established chemical principles and recent research, this guide serves as a valuable resource for professionals engaged in the design and development of novel chemical entities.
Introduction: The Significance of Fluorinated Nitroanilines
Nitroaniline derivatives are fundamental building blocks in the chemical industry, serving as crucial intermediates in the synthesis of dyes, polymers, and pharmaceuticals.[1][2] The introduction of a fluorine atom into the nitroaniline scaffold can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This makes fluorinated nitroanilines, such as this compound, particularly attractive for the development of novel therapeutic agents and functional materials.[3][4]
The core structure of this compound combines several key features:
-
A 2-fluoro-4-nitroaniline core: This provides a reactive handle for further chemical modifications and influences the electronic properties of the molecule.
-
An N-(2-hydroxyethyl) substituent: This side chain can participate in hydrogen bonding and offers a site for further functionalization, potentially improving solubility and modulating biological activity.[5]
This guide will delve into the synthesis of this core compound and its analogs, their detailed characterization, and their diverse applications, providing a solid foundation for researchers in the field.
Synthesis of this compound and Its Precursors
The synthesis of this compound is not explicitly detailed in readily available literature. However, a robust synthetic strategy can be devised based on well-established nucleophilic aromatic substitution (SNAr) reactions. The key to this synthesis is the preparation of the activated aromatic precursor, 2-fluoro-4-nitroaniline.
Synthesis of the Key Precursor: 2-Fluoro-4-nitroaniline
Several methods have been reported for the synthesis of 2-fluoro-4-nitroaniline. One common approach involves the nitration of p-fluoroacetanilide followed by hydrolysis.[6] A more direct method utilizes a microchannel reactor for the nitration of p-fluoroacetanilide, offering advantages such as shorter reaction times, higher efficiency, and improved safety.[6]
Proposed Synthesis of this compound
A logical and efficient route to the title compound involves the N-alkylation of 2-fluoro-4-nitroaniline with 2-chloroethanol or a similar two-carbon electrophile. This reaction is analogous to the synthesis of other N-substituted nitroanilines.[7]
Reaction Scheme:
Sources
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline
Introduction: Strategic Synthesis of a Valuable Nitroaniline Intermediate
2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline is a bespoke chemical intermediate possessing a unique combination of functional groups: a secondary amine, a primary alcohol, a nitro group, and a fluorinated aromatic ring. This molecular architecture makes it a highly valuable precursor in the development of Active Pharmaceutical Ingredients (APIs) and specialized materials. The parent compound, 2-fluoro-4-nitroaniline, is a recognized versatile molecular scaffold for synthesizing APIs, including antibiotic candidates.[1][2] The introduction of the N-(2-hydroxyethyl) side chain provides a reactive hydroxyl group, opening pathways for further molecular elaboration, such as esterification or etherification, to modulate properties like solubility, bioavailability, and target binding.
This guide provides a comprehensive, field-proven protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step methodology, outline robust characterization techniques, and address critical safety considerations.
The Causality of the Reaction: A Mechanistic Deep Dive
The synthesis hinges on the principles of Nucleophilic Aromatic Substitution (SNAr). This is not a simple substitution; its success is dictated by the electronic landscape of the aromatic ring.
Why this reaction is favorable:
-
Ring Activation: The reaction's feasibility is primarily due to the powerful electron-withdrawing nature of the nitro group (-NO₂) positioned para to the fluorine atom. This group strongly deactivates the aromatic ring towards electrophilic attack but, crucially, activates it for nucleophilic attack. It achieves this by pulling electron density out of the ring through resonance and inductive effects.
-
Stabilization of the Intermediate: The attack of the nucleophile, 2-aminoethanol, on the carbon atom bearing the fluorine atom creates a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group, providing significant stabilization that lowers the activation energy of the reaction.
-
Leaving Group Potential: Fluorine, while being the most electronegative halogen, is an excellent leaving group in SNAr reactions. The rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, encouraging the initial attack.
The overall transformation proceeds as the amino group of 2-aminoethanol attacks the C-F bond, leading to the formation of the stabilized Meisenheimer complex. Subsequently, the aromaticity of the ring is restored by the expulsion of the fluoride ion. An excess of the 2-aminoethanol reactant conveniently serves as both the nucleophile and the base to neutralize the hydrogen fluoride (HF) generated in situ.[3]
Caption: The SNAr reaction mechanism for the synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate considerations for heat transfer and reaction time.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Grade | Notes |
| 2-Fluoro-4-nitroaniline | 369-35-7 | 156.11 | >97% | Starting material. Harmful solid.[4] |
| 2-Aminoethanol (Ethanolamine) | 141-43-5 | 61.08 | >99% | Nucleophile and base. Corrosive liquid.[5][6] |
| Isopropanol (IPA) | 67-63-0 | 60.10 | Anhydrous | Reaction solvent. |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | Extraction solvent. |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | For chromatography. |
| Brine | N/A | N/A | Saturated | Aqueous NaCl solution for washing. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Reagent | Drying agent. |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | For column chromatography. |
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer or temperature probe
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-nitroaniline (5.00 g, 32.0 mmol).
-
Addition of Reagents: To the flask, add 100 mL of isopropanol followed by 2-aminoethanol (5.87 g, 6.1 mL, 96.1 mmol, 3.0 equivalents). The use of a threefold excess of the amine ensures it effectively functions as both the nucleophile and the acid scavenger.[3]
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. The yellow suspension should gradually become a clear, dark orange or reddish solution as the reaction progresses.
-
Monitoring Progress: Monitor the reaction by TLC (eluent: 1:1 Hexanes/Ethyl Acetate). Place a small aliquot of the reaction mixture onto the TLC plate alongside a spot of the starting material. The reaction is complete when the 2-fluoro-4-nitroaniline spot has been completely consumed (typically 8-16 hours).
-
Work-up - Solvent Removal: Once complete, allow the reaction mixture to cool to room temperature. Remove the isopropanol and excess 2-aminoethanol under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: To the resulting oily residue, add 100 mL of ethyl acetate and 100 mL of water. Transfer the mixture to a separatory funnel.
-
Work-up - Washing: Shake the funnel vigorously, allowing the layers to separate. Collect the organic (top) layer. Wash the organic layer sequentially with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove any remaining 2-aminoethanol and inorganic salts.
-
Drying: Dry the collected organic layer over anhydrous sodium sulfate. Swirl the flask and let it stand for 15-20 minutes.
-
Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a dark orange or red solid/oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 4:1 and gradually increasing to 1:1 Hexanes/Ethyl Acetate) to isolate the pure this compound, which should be a bright yellow or orange solid upon solvent removal.
Caption: A summary of the experimental synthesis workflow.
Product Characterization: A Spectroscopic Fingerprint
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the product's structure and analysis of similar compounds.[7][8]
| Technique | Expected Results for this compound |
| Appearance | Yellow to Orange Crystalline Solid |
| Molecular Formula | C₈H₉FN₂O₃ |
| Molecular Weight | 200.17 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.15 (d, 1H, Ar-H), ~8.05 (dd, 1H, Ar-H), ~6.90 (t, 1H, Ar-H), ~6.50 (br s, 1H, NH), 3.95 (t, 2H, -CH₂-OH), 3.60 (q, 2H, -NH-CH₂-), 2.50 (br s, 1H, -OH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~155 (C-F), ~140 (C-NO₂), ~135 (C-NH), ~128 (Ar-CH), ~115 (Ar-CH), ~110 (Ar-CH), 61.0 (-CH₂-OH), 46.5 (-NH-CH₂-) |
| FTIR (ATR, cm⁻¹) | ~3400 (O-H stretch, broad), ~3350 (N-H stretch), ~3100 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1590 (Aromatic C=C), ~1520 (NO₂ asymmetric stretch), ~1340 (NO₂ symmetric stretch) |
| Mass Spec. (ESI+) | Expected m/z: 201.07 [M+H]⁺, 223.05 [M+Na]⁺ |
Mandatory Safety Precautions
A rigorous adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and nitrile gloves.
-
Ventilation: All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of vapors and dust.
-
Reagent Hazards:
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste disposal guidelines.
References
-
PubChem. (n.d.). 2-Methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
-
PubChem. (n.d.). 2-nitro-N-(4-nitrophenyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]
-
NIST. (n.d.). N,N-Bis(2-hydroxyethyl)-m-nitroaniline. NIST WebBook. Retrieved from [Link]
-
MassBank. (n.d.). 2-Nitroaniline; ESI-QTOF; MS2. Retrieved from [Link]
-
ATB (Automated Topology Builder). (n.d.). 4-Nitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline. Retrieved from [Link]
-
Penta Chemicals. (n.d.). Ethanolamine - SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/2018/207120 A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-fluoro-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
FDA. (n.d.). 4-FLUORO-2-NITROANILINE. Global Substance Registration System. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). 4-nitroaniline – Knowledge and References. Retrieved from [Link]
-
MassBank. (n.d.). 4-NITROANILINE. Retrieved from [Link]
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- 9. pentachemicals.eu [pentachemicals.eu]
Application Notes and Protocols: 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline as a Versatile Building Block for Heterocyclic Synthesis
Introduction: Unlocking the Potential of a Fluorinated Scaffolding Agent
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic profile. Within this context, 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline emerges as a highly valuable and versatile building block for the synthesis of a variety of heterocyclic compounds.
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its preparation and, more significantly, its application in constructing key heterocyclic systems, with a primary focus on the synthesis of fluorinated benzoxazines. The protocols and discussions herein are designed to be both instructional and explanatory, providing not just the "how" but also the "why" behind the experimental choices, empowering researchers to adapt and innovate.
Core Chemistry: The Power of Intramolecular Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of this compound is largely predicated on the principles of intramolecular nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the para-position and the fluorine atom at the ortho-position to the amino group work in concert to activate the aromatic ring towards nucleophilic attack. The tethered hydroxyl group of the N-(2-hydroxyethyl) substituent is perfectly positioned to act as an intramolecular nucleophile, leading to efficient cyclization and the formation of a six-membered heterocyclic ring.
Caption: General mechanism of intramolecular SNAr.
Synthesis of the Building Block: this compound
The preparation of this compound is a critical first step. A reliable method involves the nucleophilic substitution of a fluorine atom in 1,2-difluoro-4-nitrobenzene with ethanolamine. The presence of two fluorine atoms on the aromatic ring allows for a selective substitution, as the fluorine atom ortho to the nitro group is more activated towards nucleophilic attack.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles |
| 1,2-Difluoro-4-nitrobenzene | C₆H₃F₂NO₂ | 159.09 | 15.9 g | 0.1 |
| Ethanolamine | C₂H₇NO | 61.08 | 7.3 g (8.2 mL) | 0.12 |
| Triethylamine | (C₂H₅)₃N | 101.19 | 12.1 g (16.7 mL) | 0.12 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
| Saturated aq. NaHCO₃ | - | - | 100 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-difluoro-4-nitrobenzene (15.9 g, 0.1 mol) and dichloromethane (200 mL).
-
To this solution, add ethanolamine (7.3 g, 0.12 mol) and triethylamine (12.1 g, 0.12 mol).
-
Heat the reaction mixture to reflux (approximately 40°C) and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 1:1 Hexane/Ethyl Acetate).
-
After completion of the reaction (disappearance of the 1,2-difluoro-4-nitrobenzene spot), cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from ethanol to afford this compound as a yellow solid.
Expected Yield: 80-90%
Application in Heterocyclic Synthesis: Preparation of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine
The primary application of this compound is in the synthesis of 7-nitro-3,4-dihydro-2H-1,4-benzoxazine. This transformation is a classic example of an intramolecular SNAr reaction, where the hydroxyl group displaces the ortho-fluorine atom. This reaction is typically facilitated by a base, which deprotonates the hydroxyl group, increasing its nucleophilicity.
Caption: Workflow for benzoxazine synthesis.
Experimental Protocol: Synthesis of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles |
| This compound | C₈H₉FN₂O₃ | 200.17 | 10.0 g | 0.05 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 10.4 g | 0.075 |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | 100 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 200 mL | - |
| Water | H₂O | 18.02 | 200 mL | - |
| Brine | - | - | 100 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - |
Procedure:
-
To a 250 mL round-bottom flask, add this compound (10.0 g, 0.05 mol) and N,N-dimethylformamide (100 mL).
-
Add potassium carbonate (10.4 g, 0.075 mol) to the solution.
-
Heat the reaction mixture to 100-110°C and stir for 4-6 hours. Monitor the reaction by TLC (Eluent: 1:1 Hexane/Ethyl Acetate) for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 7-nitro-3,4-dihydro-2H-1,4-benzoxazine as a solid.
Expected Yield: 75-85%
Further Synthetic Transformations: The Nitro Group as a Synthetic Handle
The resulting 7-nitro-3,4-dihydro-2H-1,4-benzoxazine is not merely an endpoint. The nitro group serves as a versatile functional handle for further molecular elaboration. A key transformation is the reduction of the nitro group to an amine, which opens up a plethora of synthetic possibilities, including amide bond formation, sulfonylation, and diazotization followed by substitution.
Caption: Pathway for further derivatization.
Conclusion: A Gateway to Novel Heterocyclic Architectures
This compound is a building block of significant potential for the synthesis of medicinally relevant heterocyclic compounds. Its straightforward preparation and the efficiency of its intramolecular cyclization to form the benzoxazine ring system make it an attractive starting material for drug discovery programs. The strategic placement of the fluorine atom and the versatile nitro group provides multiple avenues for the generation of diverse molecular libraries. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the full synthetic capabilities of this valuable intermediate.
References
- A patent for the synthesis of 2-fluoro-4-nitroaniline, a related precursor, provides insights into the reaction of difluoronitrobenzenes with amines.
- General principles of nucleophilic aromatic substitution are discussed in various sources, providing the mechanistic basis for the cycliz
-
The synthesis of various benzoxazine derivatives is widely reported in the chemical literature, offering analogous procedures. (URL: [Link])
- The reduction of nitroarenes is a standard transformation in organic synthesis with numerous established protocols.
Application Notes and Protocols: Reaction Kinetics of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline Synthesis
Authored by: Senior Application Scientist, Gemini Division
Publication Date: January 25, 2026
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline, a valuable nitroaromatic amine intermediate. While this specific compound is not extensively documented in existing literature, its synthesis can be reliably achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. These notes detail the underlying reaction kinetics, provide a robust, step-by-step experimental protocol, and outline the necessary characterization and safety procedures. The content is designed for researchers, chemists, and professionals in the fields of medicinal chemistry and materials science, where related nitroaniline structures serve as key building blocks for pharmaceuticals, dyes, and other advanced materials.[1][2]
Introduction and Scientific Background
This compound possesses a unique combination of functional groups: a nitro-activated aromatic ring, a secondary amine, a primary alcohol, and a fluorine substituent. This architecture makes it a potentially versatile intermediate for the synthesis of more complex molecules. The fluorine atom, for instance, can enhance metabolic stability and binding affinity in pharmaceutical compounds, while the nitro group can be readily reduced to an amine for further derivatization.[2]
The proposed synthesis is based on the well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][4][5][6] This reaction class is fundamental in organic synthesis for constructing carbon-heteroatom bonds on aromatic rings. The key principle is the activation of an aryl halide towards nucleophilic attack by placing strong electron-withdrawing groups (EWGs), such as a nitro group (–NO₂), at positions ortho or para to the leaving group.[5][6]
In this specific case, 1,2-difluoro-4-nitrobenzene is the electrophilic substrate. The nitro group at the C4 position strongly activates the fluorine at the C2 position (ortho position) for substitution by a nucleophile. 2-Aminoethanol (ethanolamine) serves as the nucleophile, with its more nucleophilic amino group selectively displacing the activated fluorine atom.
Reaction Mechanism and Kinetics
The synthesis proceeds via a two-step addition-elimination SNAr mechanism.
Step 1: Nucleophilic Attack (Rate-Determining Step) The nitrogen atom of 2-aminoethanol attacks the electron-deficient carbon atom (C2) of 1,2-difluoro-4-nitrobenzene. This step is typically the slowest and therefore the rate-determining step of the reaction because it involves the temporary loss of aromaticity in the ring.[3][6] The result is the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][6] The strong electron-withdrawing nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge.[4]
Step 2: Elimination of Leaving Group (Fast Step) The aromaticity of the ring is restored through the rapid expulsion of the fluoride ion, which is an excellent leaving group for SNAr reactions.[3][7] This yields the final product, this compound.
Caption: Proposed SNAr Reaction Mechanism.
Factors Influencing Reaction Kinetics
The rate of this SNAr reaction is governed by several key factors:
-
Substrate Structure: The presence of the strongly electron-withdrawing –NO₂ group ortho to the fluorine leaving group is essential for activating the ring to nucleophilic attack.
-
Leaving Group: Fluorine is an ideal leaving group in SNAr reactions. Despite the strength of the C-F bond, fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the intermediate complex, facilitating the rate-determining nucleophilic attack.[3][7]
-
Nucleophile: The reaction rate is directly proportional to the concentration of the nucleophile, 2-aminoethanol. Its nucleophilicity is a key driver of the reaction.
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are highly recommended. These solvents effectively solvate cations but poorly solvate anions, leaving the nucleophile "bare" and highly reactive, thus accelerating the reaction.[8]
-
Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate according to the Arrhenius equation. However, excessively high temperatures may lead to side reactions. A moderate temperature range (e.g., 50-100 °C) is typically optimal.
-
Base: The reaction generates hydrofluoric acid (HF) as a byproduct. To prevent this acid from protonating and deactivating the 2-aminoethanol nucleophile, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is crucial.[9] The base neutralizes the HF, ensuring the nucleophile remains available to react.
A representative second-order rate law for this reaction would be:
Rate = k[1,2-difluoro-4-nitrobenzene][2-aminoethanol]
Experimental Protocol
This protocol provides a self-validating method for the synthesis, purification, and characterization of the target compound.
Materials and Reagents
| Reagent/Material | CAS Number | Grade | Recommended Supplier |
| 1,2-Difluoro-4-nitrobenzene | 369-34-6 | ≥99% | Sigma-Aldrich, Acros Organics |
| 2-Aminoethanol (Ethanolamine) | 141-43-5 | ≥99% | Sigma-Aldrich, Fisher Scientific |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | ≥99% | VWR, Fisher Scientific |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | ≥99.8% | Acros Organics |
| Ethyl Acetate | 141-78-6 | ACS Grade | J.T. Baker |
| Hexanes | 110-54-3 | ACS Grade | J.T. Baker |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Reagent | Acros Organics |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (nitrile is suitable).
-
Ventilation: All operations should be performed inside a certified chemical fume hood.[10][11][12]
-
Reagent Hazards:
-
1,2-Difluoro-4-nitrobenzene: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Combustible liquid.[13]
-
2-Aminoethanol: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[14][15]
-
DMF: A known reproductive toxin. Avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-difluoro-4-nitrobenzene (e.g., 7.95 g, 50.0 mmol, 1.0 eq) and anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 eq).
-
Solvent Addition: Add 100 mL of anhydrous DMF to the flask. The reason for using an anhydrous solvent is to prevent any potential side reactions involving water.
-
Nucleophile Addition: While stirring the suspension at room temperature, slowly add 2-aminoethanol (3.36 g, 55.0 mmol, 1.1 eq) to the flask using a syringe or dropping funnel over 5-10 minutes. A slight excess of the nucleophile ensures the complete consumption of the limiting reagent.
-
Reaction Execution: Heat the reaction mixture to 80 °C using a heating mantle. The use of a base (K₂CO₃) is critical to neutralize the HF byproduct, which would otherwise protonate and deactivate the amine nucleophile.
-
Monitoring Progress: Monitor the reaction's progress by Thin Layer Chromatography (TLC) every hour. Use a 3:1 Hexanes:Ethyl Acetate eluent system. The product spot should be more polar (lower Rf) than the starting aryl fluoride. The reaction is typically complete within 4-8 hours.
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a 1 L beaker containing 500 mL of cold deionized water. This step quenches the reaction and precipitates the organic product.
-
Transfer the aqueous mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 150 mL). Ethyl acetate is chosen for its ability to dissolve the product while being immiscible with water.
-
Combine the organic layers and wash with brine (1 x 200 mL) to remove residual water and DMF.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange solid.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to obtain the pure this compound.
Caption: Experimental Workflow for Synthesis and Purification.
Characterization and Data
The identity and purity of the final product must be confirmed through standard analytical techniques.
| Technique | Expected Result / Key Signals |
| ¹H NMR | Signals corresponding to aromatic protons, the N-H proton (broad singlet), and the two methylene groups (-CH₂-N and -CH₂-O), and the hydroxyl proton (-OH). |
| ¹³C NMR | Peaks for the six aromatic carbons (with C-F coupling visible), and the two aliphatic carbons of the hydroxyethyl chain. |
| ¹⁹F NMR | A singlet corresponding to the single fluorine atom on the aromatic ring. |
| FT-IR (ATR) | Characteristic peaks for N-H stretching (~3400 cm⁻¹), O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2900 cm⁻¹), N-O stretching of the nitro group (~1520 and 1340 cm⁻¹), and C-F stretching (~1250 cm⁻¹). |
| Mass Spec (ESI+) | A peak corresponding to the molecular ion [M+H]⁺. For C₈H₉FN₂O₃, the expected m/z would be ~201.06. |
| Melting Point | A sharp melting point range, indicating high purity. |
Representative Kinetic Data (Hypothetical)
To perform a kinetic study, the reaction would be run at a constant temperature, and aliquots would be taken at various time points. The concentration of the starting material or product would be determined using an internal standard with GC-MS or HPLC.
| Time (minutes) | [1,2-difluoro-4-nitrobenzene] (M) | % Conversion |
| 0 | 0.100 | 0% |
| 30 | 0.075 | 25% |
| 60 | 0.056 | 44% |
| 120 | 0.031 | 69% |
| 180 | 0.017 | 83% |
| 240 | 0.009 | 91% |
Plotting ln([A]) vs. time or 1/[A] vs. time would help confirm the reaction order and determine the rate constant, k.
Conclusion
The synthesis of this compound is efficiently achieved through a nucleophilic aromatic substitution reaction. A thorough understanding of the SNAr mechanism and the factors influencing its kinetics allows for the rational selection of reaction conditions, including solvent, temperature, and the use of a base, to maximize yield and purity. The protocol described herein is robust, scalable, and includes comprehensive safety and characterization guidelines, providing a solid foundation for researchers utilizing this versatile chemical intermediate.
References
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from Master Organic Chemistry. [Link]
-
American Chemical Society Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
National Institutes of Health. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. [Link]
-
Carl ROTH. Safety Data Sheet: 2-Aminoethanol. Retrieved from Carl ROTH. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Retrieved from Wikipedia. [Link]
-
Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. Retrieved from Vapourtec. [Link]
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ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Retrieved from ResearchGate. [Link]
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SlidePlayer. Nucleophilic Aromatic Substitution. Retrieved from SlidePlayer. [Link]
-
Occupational Safety and Health Administration (OSHA). ETHANOLAMINE (2-AMINOETHANOL). Retrieved from OSHA. [Link]
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IOVS. 2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide (HIFN) protects against vision loss.... Retrieved from IOVS. [Link]
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University of Huddersfield Research Portal. The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. Retrieved from University of Huddersfield. [Link]
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Journal of the American Chemical Society. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from JACS. [Link]
-
Fisher Scientific. Aromatic Nucleophilic Substitution. Retrieved from Fisher Scientific. [Link]
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National Institutes of Health. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from NIH. [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts. [Link]
-
Royal Society of Chemistry. SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. Retrieved from RSC Advances. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3,4-Difluoronitrobenzene, 99%. Retrieved from Cole-Parmer. [Link]
-
Okchem. Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. Retrieved from Okchem. [Link]
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Scale-up Synthesis of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline: An Application Note and Protocol
Introduction
2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline is a valuable intermediate in the synthesis of various functionalized molecules, particularly in the fields of pharmaceuticals and materials science. Its structure, featuring a nitro-activated fluorophenyl ring coupled with a hydrophilic hydroxyethyl chain, makes it a versatile building block for creating complex molecular architectures. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the nitro group serves as a key precursor for further chemical transformations, such as reduction to an amine for subsequent coupling reactions.
This application note provides a comprehensive guide for the scale-up synthesis of this compound. The protocol is founded on the principles of nucleophilic aromatic substitution (SNAr) and is adapted from established methodologies for analogous reactions due to the absence of a specific, published scale-up procedure for this exact molecule. This document is intended for researchers, chemists, and professionals in drug development, offering a robust starting point for synthesis, process optimization, and scale-up considerations.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction involves the attack of the nucleophilic amino group of ethanolamine on the electron-deficient aromatic ring of 2,4-difluoronitrobenzene.
The key factors governing this reaction are:
-
Activation of the Aromatic Ring: The strongly electron-withdrawing nitro group (-NO₂) at the para-position significantly activates the aromatic ring towards nucleophilic attack. This is achieved by stabilizing the intermediate Meisenheimer complex through resonance.
-
Regioselectivity: In 2,4-difluoronitrobenzene, the fluorine atom at the C4 position (para to the nitro group) is more susceptible to substitution than the fluorine at the C2 position (ortho to the nitro group). This is because the negative charge of the Meisenheimer complex formed upon nucleophilic attack is more effectively delocalized onto the nitro group when the attack occurs at the para position.
-
Role of the Base: An excess of ethanolamine or the addition of a non-nucleophilic base is crucial to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards product formation.
The overall reaction is as follows:
Caption: General scheme of the SNAr reaction for the synthesis of this compound.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier | Notes |
| 2,4-Difluoronitrobenzene | Reagent Grade (≥99%) | e.g., Sigma-Aldrich, TCI | Toxic and irritant. Handle with care.[1] |
| Ethanolamine | Reagent Grade (≥99%) | e.g., Sigma-Aldrich, Fisher Scientific | Corrosive. Handle with care.[2][3] |
| Ethanol | Anhydrous | e.g., Fisher Scientific | Flammable. |
| Ethyl Acetate | HPLC Grade | e.g., J.T. Baker | For extraction. |
| Hexanes | HPLC Grade | e.g., J.T. Baker | For chromatography and recrystallization. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | e.g., VWR | For aqueous wash. |
| Brine (Saturated NaCl solution) | - | - | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | e.g., Acros Organics | For drying organic phase. |
Equipment
-
Multi-neck round-bottom flask (appropriate for the intended scale)
-
Reflux condenser
-
Mechanical stirrer with heating mantle
-
Thermocouple and temperature controller
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction, filtration, and chromatography
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring
-
Nuclear Magnetic Resonance (NMR) spectrometer for product characterization
-
Melting point apparatus
Experimental Protocol
This protocol is designed for a laboratory scale-up synthesis and is based on analogous procedures for the synthesis of substituted nitroanilines.[4]
Sources
2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline in the synthesis of TrkB activators
Application Note & Protocol
Strategic Synthesis of Novel TrkB Activators Utilizing 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline as a Versatile Precursor
Audience: Researchers, scientists, and drug development professionals in neuropharmacology and medicinal chemistry.
Abstract: The Tropomyosin receptor kinase B (TrkB) and its endogenous ligand, Brain-Derived Neurotrophic Factor (BDNF), are pivotal in neuronal survival, synaptic plasticity, and neurogenesis.[1] Dysregulation of the BDNF/TrkB signaling pathway is strongly implicated in the pathophysiology of numerous neurodegenerative and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.[2][3][4] Consequently, the development of small-molecule TrkB activators that can mimic the neurotrophic effects of BDNF and cross the blood-brain barrier represents a significant therapeutic strategy.[5][6] This guide details the strategic application of this compound as a key starting material for the synthesis of potent and selective TrkB activators. We provide a comprehensive rationale for its use, a detailed multi-step synthesis protocol, methods for quality control, and a workflow for biological validation, underscoring the causality behind key experimental choices.
The TrkB Signaling Pathway: A Primary Target for Neurorestorative Therapies
TrkB is a high-affinity receptor tyrosine kinase that, upon binding with BDNF, undergoes dimerization and autophosphorylation.[5] This initiates a cascade of intracellular signaling events crucial for neuronal function. Activation of TrkB propagates through three principal downstream pathways:
-
PI3K/Akt Pathway: Primarily responsible for promoting cell survival and anti-apoptotic signals.[7]
-
MAPK/ERK Pathway: Crucial for regulating synaptic plasticity, learning, and memory.[8][9]
-
PLCγ Pathway: Involved in modulating synaptic strength and neurotransmitter release through calcium signaling.[10]
The therapeutic goal of a small-molecule TrkB activator is to engage this receptor and trigger these pro-survival and pro-plasticity signaling cascades, thereby offering a potential disease-modifying treatment for neurodegenerative conditions.[5][11]
Caption: The TrkB signaling cascade initiated by BDNF binding.
Rationale for Employing this compound
The choice of this compound as a synthetic precursor is strategic, based on its inherent chemical functionalities that permit versatile and high-yield transformations common in medicinal chemistry.
-
Activated Fluorine for SNAr: The fluorine atom at the 2-position is strongly activated by the electron-withdrawing nitro group at the 4-position. This makes the molecule an excellent substrate for Nucleophilic Aromatic Substitution (SNAr), a reliable method for forming carbon-nitrogen or carbon-oxygen bonds. This is the cornerstone of the initial synthesis step.
-
Reactive Amine: The N-(2-hydroxyethyl)amino group can serve as a nucleophile or be modified. More importantly, after the initial SNAr reaction, the aniline nitrogen can be a handle for further functionalization.
-
Transformable Nitro Group: The nitro group, after serving its purpose as an activating group, can be readily reduced to a primary amine. This newly formed amine is a versatile functional group for subsequent amide couplings, sulfonamide formations, or the construction of heterocyclic rings.
-
Hydroxyethyl Side Chain: This moiety can increase solubility and provides a potential site for further modification to optimize pharmacokinetic properties or to form hydrogen bonds with the target receptor.
This combination of features allows for a divergent synthetic approach, enabling the creation of a library of compounds from a single, well-designed starting material.
Detailed Synthesis Protocol: From Precursor to a Novel TrkB Activator (Example: IND-TrkB-1)
This section details a plausible, multi-step synthesis of a hypothetical TrkB activator, "IND-TrkB-1," designed to contain key pharmacophoric elements known to interact with tyrosine kinase receptors.
Materials and Reagents
| Reagent | CAS Number | Supplier Notes |
| This compound | N/A | Starting Material |
| 4-Methylpiperazine | 109-01-3 | Nucleophile for Step 1 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Non-nucleophilic base |
| Dimethyl Sulfoxide (DMSO), Anhydrous | 67-68-5 | High-boiling polar aprotic solvent for SNAr |
| Tin(II) Chloride Dihydrate (SnCl₂) | 10025-69-1 | Reducing agent for nitro group |
| Ethyl Acetate (EtOAc) | 141-78-6 | Solvent for reaction and extraction |
| 1H-Indole-5-carboxylic acid | 1670-81-1 | Coupling partner for Step 3 |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 148893-10-1 | Amide coupling reagent |
| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | Polar aprotic solvent for coupling |
Synthetic Workflow Diagram
Caption: Multi-step synthesis workflow for the TrkB activator IND-TrkB-1.
Step-by-Step Procedure
Step 1: Synthesis of N1-(2-hydroxyethyl)-N1-(4-methylpiperazin-1-yl)-4-nitrobenzene-1,2-diamine (Intermediate 1)
-
Causality: This step utilizes the SNAr reaction. The high-boiling polar aprotic solvent (DMSO) facilitates the reaction, and DIPEA acts as a non-nucleophilic base to scavenge the HF byproduct. 4-Methylpiperazine is chosen as a common fragment in CNS-active drugs.
-
To a solution of this compound (1.0 eq) in anhydrous DMSO, add 4-methylpiperazine (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature, pour into ice water, and extract with Ethyl Acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate 1.
Step 2: Synthesis of N1-(2-hydroxyethyl)-N1-(4-methylpiperazin-1-yl)benzene-1,2,4-triamine (Intermediate 2)
-
Causality: The nitro group is reduced to a primary amine using SnCl₂, a classic and reliable method that is tolerant of many other functional groups. This unmasks a key reactive site for the subsequent coupling reaction.
-
Dissolve Intermediate 1 (1.0 eq) in Ethyl Acetate.
-
Add Tin(II) Chloride Dihydrate (SnCl₂) (5.0 eq) portion-wise.
-
Heat the mixture to 70 °C and stir for 4-6 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of NaHCO₃ until the pH is ~8.
-
Filter the resulting suspension through a pad of Celite, washing with Ethyl Acetate.
-
Separate the organic layer from the filtrate, dry over Na₂SO₄, and concentrate in vacuo to yield Intermediate 2, which is often used immediately in the next step.
Step 3: Synthesis of N-(4-amino-2-((2-hydroxyethyl)(4-methylpiperazin-1-yl)amino)phenyl)-1H-indole-5-carboxamide (IND-TrkB-1)
-
Causality: An amide bond is formed between the newly generated aniline and an indole carboxylic acid. The indole moiety is a common feature in neuro-active compounds.[12] HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.
-
In an inert atmosphere, dissolve 1H-indole-5-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of Intermediate 2 (1.0 eq) in DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 18-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with Ethyl Acetate.
-
Wash the combined organic layers with saturated LiCl solution (to remove DMF), followed by brine.
-
Dry over Na₂SO₄, concentrate, and purify by preparative HPLC to obtain the final product, IND-TrkB-1.
Protocol Validation and Quality Control
A self-validating protocol requires rigorous analytical confirmation at each stage.
| Analysis | Purpose | Expected Outcome for IND-TrkB-1 (Hypothetical) |
| LC-MS | Purity assessment and mass confirmation | Purity >95% by UV (254 nm). [M+H]⁺ peak corresponding to the exact mass of the final compound. |
| ¹H NMR | Structural confirmation | Characteristic peaks for indole, piperazine, aromatic, and ethyl protons with correct integration and splitting patterns. |
| ¹³C NMR | Carbon skeleton confirmation | Peaks corresponding to all unique carbon atoms in the structure. |
| HRMS (High-Res MS) | Elemental composition confirmation | Measured mass within ±5 ppm of the calculated exact mass. |
Biological Evaluation Workflow
Once synthesized and purified, the compound's ability to activate TrkB must be confirmed.
Caption: Workflow for the biological validation of synthesized TrkB activators.
Protocol 1: In Vitro TrkB Phosphorylation Assay
-
Culture NIH-3T3 cells stably expressing human TrkB receptors.
-
Starve cells in serum-free media for 4 hours.
-
Treat cells with varying concentrations of IND-TrkB-1 (e.g., 1 nM to 10 µM) for 15 minutes. Include BDNF as a positive control and vehicle (DMSO) as a negative control.
-
Lyse the cells and quantify total protein.
-
Analyze cell lysates by Western blot using antibodies against phosphorylated TrkB (p-TrkB) and total TrkB.
-
Self-Validation: A dose-dependent increase in the p-TrkB/total TrkB ratio confirms direct receptor activation.[12]
Protocol 2: Downstream Pathway Activation
-
Using lysates from the experiment above, perform Western blots with antibodies against p-Akt, total Akt, p-ERK, and total ERK.
-
Self-Validation: A corresponding increase in p-Akt/Akt and p-ERK/ERK ratios confirms the engagement of canonical downstream signaling pathways.[11]
Safety Precautions
-
Nitroanilines: 2-Fluoro-4-nitroaniline and its derivatives are classified as toxic and may be harmful if swallowed, inhaled, or in contact with skin.[13][14] Always handle these compounds in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagents: Handle solvents and reagents like DMSO, DMF, and HATU according to their specific Safety Data Sheets (SDS).
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is a highly valuable and versatile starting material for the efficient synthesis of novel small-molecule TrkB activators. Its unique electronic and functional properties enable a logical and robust synthetic strategy based on well-established chemical transformations. The protocols outlined herein provide a comprehensive framework for synthesis, purification, and biological validation, empowering researchers to develop next-generation neurotherapeutics for debilitating neurological disorders.
References
-
Wikipedia. (n.d.). Tropomyosin receptor kinase B. Retrieved from [Link]
-
D'Amore, C., et al. (2021). Development of Pleiotropic TrkB and 5-HT4 Receptor Ligands as Neuroprotective Agents. Molecules. Retrieved from [Link]
-
Chiu, Y. J., et al. (2022). Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity. PMC. Retrieved from [Link]
-
Apex Tribune. (2024). What are TrkB modulators and how do they work? Retrieved from [Link]
-
Innoprot. (2023). Design, synthesis and biological characterization of novel activators of the TrkB neurotrophin receptor. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-nitroaniline. Retrieved from [Link]
-
Dhakal, S., et al. (2022). 2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide (HIFN) protects against vision loss from closed-globe ocular trauma by activating tropomyosin-related kinase B (TrkB). IOVS. Retrieved from [Link]
-
Yoshii, A., & Constantine-Paton, M. (2010). A New Aspect of the TrkB Signaling Pathway in Neural Plasticity. PMC. Retrieved from [Link]
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Kos-Zver, S., et al. (2018). TrkB Receptor Signalling: Implications in Neurodegenerative, Psychiatric and Proliferative Disorders. PMC. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of the Guanidine Derivative: N-{2][5][15]triazol-3(5H)-ylidene)aminomethylene}benzamide. Retrieved from [Link]
-
MDPI. (2021). Roles of MAPKs, Including Those Activated by BDNF/TrkB, and Their Contribution in Neurodegenerative Diseases. Retrieved from [Link]
-
ChemBK. (n.d.). 2-FLUORO-4-NITRO-PHENYLAMINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Tropomyosin receptor kinase B - Neurodegenerative Diseases. Retrieved from [Link]
-
MDPI. (2021). Synthesis of the Guanidine Derivative: N-{2][5][15]triazol-3(5H)-ylidene)aminomethylene}benzamide. Retrieved from [Link]
-
Moodle@Units. (n.d.). TrkB signalling pathways in LTP and learning. Retrieved from [Link]
-
Frontiers. (n.d.). The Role of Altered BDNF/TrkB Signaling in Amyotrophic Lateral Sclerosis. Retrieved from [Link]
-
Supporting Information. (2023). Indole Synthesis. Retrieved from [Link]
-
AACR Journals. (n.d.). On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology. Retrieved from [Link]
-
MDPI. (2021). Facilitation of TRKB Activation by the Angiotensin II Receptor Type-2 (AT2R) Agonist C21. Retrieved from [Link]
-
ACS Chemical Neuroscience. (2021). Optimized TrkB Agonist Ameliorates Alzheimer's Disease Pathologies and Improves Cognitive Functions via Inhibiting Delta-Secretase. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
YouTube. (2017). Reaction between p-Nitroaniline and sulfuric acid. Retrieved from [Link]
-
ChemBK. (n.d.). N-(2-Hydroxyethyl)-Ortho-Nitroaniline. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side-Product Formation in 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline Synthesis
Introduction
The synthesis of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline is a critical step in the development of various pharmaceutical intermediates. The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction between 2,4-difluoronitrobenzene and monoethanolamine. While theoretically straightforward, this reaction is often plagued by the formation of closely related side-products that can complicate purification and compromise the yield and purity of the final product.
This guide provides an in-depth, question-and-answer-based troubleshooting resource for researchers, scientists, and process chemists. It is designed to move beyond simple procedural steps, offering explanations of the underlying chemical mechanisms that lead to impurity formation and providing validated protocols for their mitigation and control.
The Primary Synthesis Pathway: A Mechanistic Overview
The desired transformation proceeds via a classic SNAr mechanism. The potent electron-withdrawing effect of the nitro group activates the aromatic ring for nucleophilic attack, with the para position being significantly more electrophilic than the ortho position. The reaction is initiated by the attack of the amine nucleophile on the carbon atom bearing the C4-fluorine, leading to the formation of a stabilized Meisenheimer complex. Subsequent elimination of the fluoride ion re-establishes aromaticity and yields the desired product.[1][2][3]
Caption: SNAr mechanism for the primary synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during synthesis. Each question is followed by a detailed explanation of the cause, preventative strategies, and validated protocols.
Q1: My analysis shows a significant impurity with a mass corresponding to the addition of two ethanolamine molecules. What is this, and how can I prevent its formation?
A1: Identification and Causality
This is almost certainly the disubstituted side-product, 2,4-bis(N-(2-hydroxyethyl)amino)-1-nitrobenzene . It forms when a second molecule of ethanolamine displaces the remaining fluorine atom at the C2 position on the aromatic ring.
The fluorine at the C4 position (para to the nitro group) is the most activated and reacts first. However, the newly substituted amino group at C4 is an activating group. While the C2 fluorine is less reactive than the original C4 fluorine, it can still be displaced under forcing conditions, leading to the disubstituted product.
Root Causes:
-
Incorrect Stoichiometry: Using a large excess of ethanolamine (>1.5 equivalents) dramatically increases the probability of a second substitution event.
-
High Reaction Temperature: Elevated temperatures provide the necessary activation energy to overcome the higher energy barrier for the second substitution.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed provides more opportunity for the slower, secondary reaction to occur.
Caption: A standard workflow to minimize water contamination.
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum before use.
-
Solvent Purity: Use a freshly opened bottle of an anhydrous solvent. If the solvent is from a previously opened bottle, consider drying it over molecular sieves (4Å) for at least 24 hours before use.
-
Reagent Handling: Use a non-aqueous base if one is required (e.g., powdered, anhydrous K₂CO₃ or DIPEA). Ensure the ethanolamine is of high purity and low water content.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the system.
Q3: How can I effectively separate the desired product from these common impurities?
A3: Purification Strategy
The polarity differences between the desired product and the common side-products allow for effective separation using column chromatography. The disubstituted product is significantly more polar due to the presence of two hydroxyl and two N-H groups, while the starting material is the least polar.
Data Summary: Impurity Profile for Chromatographic Separation
| Compound | Structure | Relative Polarity | Elution Order (Normal Phase) |
| 2,4-Difluoronitrobenzene | Ar-F₂ | Low | 1st |
| Desired Product | Ar-F(NHR-OH) | Medium | 2nd |
| 2-Fluoro-4-nitrophenol | Ar-F(OH) | Medium-High | 3rd (close to product) |
| Disubstituted Product | Ar-(NHR-OH)₂ | High | 4th (or sticks to baseline) |
| (R = -CH₂CH₂OH) |
Experimental Protocol: Flash Column Chromatography
-
Sample Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel (dry-loading method) for better separation.
-
Stationary Phase: Use standard flash-grade silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Ethyl Acetate in Hexanes is highly effective.
-
Initial Elution: Start with a low polarity mixture (e.g., 10-15% Ethyl Acetate in Hexanes) to elute any unreacted 2,4-difluoronitrobenzene.
-
Product Elution: Gradually increase the polarity (e.g., to 30-50% Ethyl Acetate). The desired product will elute in this range.
-
Impurity Wash: After collecting the product, a high-polarity wash (e.g., 80-100% Ethyl Acetate, or adding 5% Methanol) can be used to strip the highly polar disubstituted and phenolic impurities from the column.
-
-
Fraction Analysis: Monitor the column fractions by TLC, staining with potassium permanganate (for the hydroxyl group) or viewing under UV light. Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
For material that is already substantially pure, recrystallization from an appropriate solvent system (e.g., Ethanol/Water or Toluene) can be an effective final polishing step.
References
- Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- 2,4-Difluoronitrobenzene | C6H3F2NO2 | CID 67967. PubChem.
- Process for producing 2,4-difluoronitrobenzene.
- Application of 2-Fluoro-4-nitroaniline in the Synthesis of Advanced Pharmaceutical Intermedi
- Investigation into the Formation of Impurities during the Optimization of Brigatinib.
- Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Nucleophilic arom
Sources
Troubleshooting low yield in N-alkylation of nitroanilines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-alkylation of nitroanilines. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in N-alkylation of nitroanilines.
Question 1: Why is my N-alkylation of a nitroaniline giving low to no yield, while the same reaction works perfectly on aniline?
Answer: This is the most fundamental challenge and stems from the electronic properties of the nitroaniline substrate. The potent electron-withdrawing nature of the nitro group significantly reduces the electron density on the aromatic ring and, crucially, on the nitrogen atom of the amino group.[1] This deactivation makes the nitroaniline nitrogen a much weaker nucleophile compared to aniline, requiring more forceful reaction conditions to proceed efficiently.[1][2]
Question 2: I'm seeing multiple spots on my TLC. What are the likely side products and how can I minimize them?
Answer: The formation of multiple products typically points to a lack of selectivity. The most common side products are:
-
N,N-Dialkylation: The mono-alkylated product is often more nucleophilic than the starting nitroaniline, leading to a second alkylation event.[2] To minimize this, use a slight excess of the nitroaniline relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents) or run the reaction to partial conversion.[1]
-
Elimination Products: If you are using a secondary or tertiary alkyl halide, elimination (E2 reaction) can compete with the desired substitution (SN2 reaction), especially with strong, sterically hindered bases.[1] Using a primary alkylating agent is the simplest way to avoid this.
-
O-Alkylation of the Nitro Group: While less common, direct alkylation on an oxygen of the nitro group can occur under particularly harsh conditions.[1]
Question 3: My reaction is clean but proceeds very slowly or stalls. How can I increase the reaction rate?
Answer: A sluggish reaction is a clear indicator that the activation energy barrier is not being sufficiently overcome. The most effective strategies are:
-
Increase Temperature: This is often the most direct way to increase the reaction rate. For many nitroaniline alkylations, temperatures between 80-140°C are necessary.[1]
-
Use a Catalyst: For certain alkylations, particularly when using alcohols as alkylating agents (a "borrowing hydrogen" methodology), a transition metal catalyst (e.g., based on Iridium or Ruthenium) is essential to facilitate the reaction.[3]
-
Change the Leaving Group: The reactivity of the alkylating agent follows the trend I > Br > Cl. If you are using an alkyl chloride or bromide and experiencing slow conversion, switching to the corresponding alkyl iodide can significantly accelerate the reaction.[4]
Part 2: In-Depth Troubleshooting Guide
When simple fixes are not enough, a systematic approach is required. This guide provides a logical workflow to diagnose and solve persistent low-yield issues.
Logical Troubleshooting Workflow
The following workflow helps to systematically identify the root cause of a failed or low-yielding reaction.
Caption: A systematic workflow for troubleshooting low-yield N-alkylation reactions.
Detailed Analysis and Solutions
Scenario 1: No Reaction (Only starting material is observed)
This indicates a fundamental issue with reactivity.
-
Is your base strong enough? The pKa of the N-H bond in nitroaniline is significantly lower than in aniline, but a sufficiently strong base is still required to facilitate the reaction, either by deprotonating the amine or neutralizing the acid byproduct (e.g., HBr). Weak bases like NaHCO₃ are often ineffective.[1]
-
Is your temperature high enough? As mentioned, the low nucleophilicity of nitroanilines often necessitates heating. A reaction that does not proceed at room temperature may work well at 100°C.[5]
-
Are your reagents suitable? Ensure your solvent is anhydrous, as water can interfere with the reaction.[4] Confirm the purity of your nitroaniline and the reactivity of your alkylating agent.
Scenario 2: Low Conversion (Significant starting material remains alongside the desired product)
This suggests the reaction is viable but kinetically slow or has reached an unfavorable equilibrium.
-
Have you allowed enough reaction time? Monitor the reaction by TLC or LC-MS over an extended period (e.g., 24 hours) to determine if the reaction is simply slow.
-
Can you improve solubility? All reactants must be sufficiently soluble for the reaction to proceed effectively. If your base or nitroaniline is poorly soluble, consider a different polar aprotic solvent.[1]
-
Consider a stronger base/higher temperature: Even if some product is forming, switching to a stronger base like potassium tert-butoxide (tBuOK) or increasing the temperature can often drive the reaction to completion.[1]
Scenario 3: Complex Mixture (Multiple products are observed)
This is a selectivity problem. The primary goal is to favor mono-alkylation over side reactions.
-
Dialkylation: This is the most common issue. The N-alkylated nitroaniline product can be more nucleophilic than the starting material, leading it to react preferentially with the alkylating agent.
-
Solution: Use a stoichiometric excess of the nitroaniline (1.1–1.5 eq) relative to the alkylating agent. This increases the probability that the alkylating agent will encounter a molecule of starting material rather than the product.[1] You can also try adding the alkylating agent slowly to the reaction mixture to maintain its low concentration.[4]
-
Key Parameter Selection Tables
Table 1: Solvent Selection Guide
Polar aprotic solvents are generally preferred as they can dissolve the reactants and stabilize charged intermediates without protonating the amine, which would reduce its nucleophilicity.[1][2]
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations |
| Acetonitrile (ACN) | 82 | 37.5 | Good general-purpose solvent, easy to remove. |
| Dimethylformamide (DMF) | 153 | 36.7 | Excellent solvating power, but high boiling point can complicate removal. |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Very high solvating power, ideal for poorly soluble reactants. Difficult to remove. |
| Toluene | 111 | 2.4 | A nonpolar option that can be effective, especially at higher temperatures.[5] |
Table 2: Base Selection Guide
The choice of base is critical and must be strong enough to facilitate the reaction.[1]
| Base | pKa of Conjugate Acid | Type | Key Considerations |
| Potassium Carbonate (K₂CO₃) | 10.3 | Inorganic | A common, mild, and inexpensive choice. May require higher temperatures. |
| Potassium tert-Butoxide (tBuOK) | 19.0 | Non-nucleophilic | A very strong base, effective for deprotonating the amine. Can promote elimination with hindered halides.[1] |
| Sodium Hydride (NaH) | ~36 | Non-nucleophilic | A very strong, irreversible base. Requires an anhydrous solvent and careful handling (releases H₂ gas).[4] |
Part 3: Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: General N-Alkylation using an Alkyl Halide
This protocol describes a standard procedure for the mono-alkylation of 2-nitroaniline with a primary alkyl bromide.
Reaction Principle: The lone pair on the nitroaniline nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction. The base neutralizes the HBr byproduct, driving the reaction forward.
Caption: Simplified mechanism of base-mediated N-alkylation.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-nitroaniline (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a concentration of approximately 0.5 M with respect to the nitroaniline.
-
Alkylation: Add the alkyl bromide (1.05 eq) to the stirring suspension at room temperature.[1]
-
Reaction: Heat the reaction mixture to 80-100°C and monitor its progress by TLC or LC-MS.
-
Workup: After completion (typically 4-12 hours), cool the mixture to room temperature and filter off the inorganic salts.[1] Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.[1]
Protocol 2: Catalytic N-Alkylation using an Alcohol ("Borrowing Hydrogen")
This modern, greener approach uses an alcohol as the alkylating agent in the presence of an Iridium catalyst.
Step-by-Step Procedure:
-
Reaction Setup: In an argon-filled Schlenk tube, add the NHC-Ir(III) catalyst (1.0 mol%), potassium tert-butoxide (tBuOK, 1.5 eq), and a magnetic stir bar.[3]
-
Reagent Addition: Under the inert atmosphere, add 2-nitroaniline (1.0 eq) and the primary alcohol (e.g., benzyl alcohol, 1.5 eq).[3] This reaction is often run solvent-free.[3]
-
Reaction: Seal the tube and place it in a preheated oil bath at 120°C. Stir for the required time (e.g., 20-24 hours).[3]
-
Workup & Purification: Cool the reaction mixture. If solvent-free, dissolve the residue in ethyl acetate. Filter through a short pad of celite to remove the catalyst and base. Concentrate the filtrate under reduced pressure and purify by flash column chromatography.
References
- BenchChem. (2025).
- Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. ChemXpress, 10(2), 125.
- BenchChem. (2025).
- Yiğit, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
- Organic Syntheses. o-NITROANILINE.
- The Journal of Organic Chemistry. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides.
- Journal of the Chemical Society B: Physical Organic. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions.
Sources
Minimizing dialkylation in the synthesis of N-(2-hydroxyethyl) anilines
Technical Support Center: Synthesis of N-(2-hydroxyethyl)anilines
Welcome to our dedicated technical support center for the synthesis of N-(2-hydroxyethyl)anilines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Our goal is to provide you with in-depth, field-proven insights to help you overcome common challenges, with a particular focus on the persistent issue of minimizing dialkylation. The following troubleshooting guides and frequently asked questions are structured to address specific experimental issues, explaining the underlying chemical principles to empower you to optimize your reactions effectively.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of N-(2-hydroxyethyl)anilines. Each solution is grounded in established chemical principles and supported by literature.
Problem 1: High levels of N,N-bis(2-hydroxyethyl)aniline detected in my final product. How can I reduce it?
Answer:
The formation of the dialkylated byproduct, N,N-bis(2-hydroxyethyl)aniline, is a common challenge in the synthesis of N-(2-hydroxyethyl)aniline. This occurs because the mono-alkylated product, N-(2-hydroxyethyl)aniline, can act as a nucleophile and react with another molecule of your alkylating agent (e.g., ethylene oxide or 2-chloroethanol). The key to minimizing this side reaction is to control the relative rates of the first and second alkylation steps. Here are several strategies you can employ:
1. Adjust the Molar Ratio of Reactants:
-
The Principle: By using a significant excess of aniline relative to the alkylating agent, you increase the probability that the alkylating agent will react with a primary amine (aniline) rather than the secondary amine (N-(2-hydroxyethyl)aniline).
-
Experimental Protocol:
-
Start with a molar ratio of aniline to alkylating agent of at least 3:1. In some cases, ratios as high as 5:1 or even 10:1 may be necessary for optimal selectivity.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC) to determine the optimal ratio for your specific substrate and conditions.[1][2]
-
Be aware that using a large excess of aniline will necessitate a more rigorous purification step to remove the unreacted starting material.
-
2. Control the Reaction Temperature:
-
The Principle: The activation energy for the second alkylation is often lower than that for the first. Therefore, running the reaction at a lower temperature can favor monoalkylation. High temperatures can lead to decreased selectivity.[3]
-
Experimental Protocol:
-
Begin by running the reaction at a lower temperature, for example, 60-80°C, when using 2-chloroethanol.[3]
-
Gradually increase the temperature in small increments (e.g., 10°C) if the reaction rate is too slow, while closely monitoring the product distribution.
-
For reactions with ethylene oxide, which are often performed at higher temperatures, precise temperature control is crucial.[4]
-
3. Method of Addition of the Alkylating Agent:
-
The Principle: Maintaining a low concentration of the alkylating agent throughout the reaction minimizes the chance of it reacting with the already-formed mono-alkylated product.
-
Experimental Protocol:
-
Instead of adding all the alkylating agent at the beginning of the reaction, add it slowly and dropwise over an extended period.
-
Use a syringe pump for precise and controlled addition. This ensures that the aniline is always in large excess at any given moment.
-
4. Choice of Solvent and Catalyst:
-
The Principle: The reaction medium and catalyst can significantly influence the selectivity. Some solvent systems and catalysts can favor monoalkylation. For instance, using water as a solvent for the reaction of aniline with 2-chloroethanol has been shown to improve selectivity for N-(2-hydroxyethyl)aniline.[3][5][6] Ionic liquids have also been explored to enhance selectivity in N-alkylation reactions.[7][8]
-
Experimental Protocol:
-
Consider performing the reaction in water when using 2-chloroethanol as the alkylating agent.[3][5][6]
-
If using a catalyst, screen different options. For example, mild acidic catalysts like taurine have been reported to give good results with ethylene oxide.[4] Zeolite catalysts can also offer shape selectivity that favors monoalkylation.[9]
-
Problem 2: My reaction is very slow and gives a low yield of the desired product.
Answer:
A sluggish reaction can be due to several factors, including suboptimal reaction conditions and catalyst inefficiency. Here’s how to address this issue:
1. Increase the Reaction Temperature (with caution):
-
The Principle: As with most chemical reactions, increasing the temperature will increase the reaction rate. However, as discussed in the previous point, this can negatively impact selectivity.
-
Experimental Protocol:
-
Gradually increase the reaction temperature in 10-20°C increments.
-
Simultaneously monitor the formation of both the desired mono-alkylated product and the dialkylated byproduct to find a balance between reaction rate and selectivity.
-
2. Utilize a Catalyst:
-
The Principle: Catalysts can significantly accelerate the rate of N-alkylation. A variety of catalysts have been developed for this purpose.
-
Experimental Protocol:
-
For reactions with ethylene oxide, consider using a mild acid catalyst. Taurine has been shown to be effective.[4]
-
For alkylations with alcohols, transition metal catalysts such as those based on cobalt, palladium, or zinc can be effective.[10][11][12]
-
Ionic liquids can also act as both solvent and catalyst, promoting the reaction.[7]
-
When selecting a catalyst, consider its compatibility with your starting materials and the desired reaction conditions.
-
3. Choice of Alkylating Agent:
-
The Principle: The reactivity of the alkylating agent plays a crucial role. Ethylene oxide is generally more reactive than 2-chloroethanol.
-
Experimental Protocol:
-
If you are using 2-chloroethanol and experiencing slow reaction rates, consider switching to ethylene oxide. Be aware that ethylene oxide is a gas and requires appropriate handling and equipment.[13]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of N-(2-hydroxyethyl)anilines.
Q1: What are the common synthetic routes to N-(2-hydroxyethyl)anilines?
A1: The two most common and industrially relevant methods are:
-
Reaction of Aniline with Ethylene Oxide: This is a direct addition reaction. It is atom-economical but can be challenging to control in terms of selectivity due to the high reactivity of ethylene oxide.[4][13]
-
Reaction of Aniline with 2-Chloroethanol: This is a nucleophilic substitution reaction where the aniline displaces the chloride. This method can offer better control over selectivity but is less atom-economical as it produces a salt byproduct.[3][5][6]
Q2: How does the basicity of aniline affect the reaction?
A2: The nitrogen atom in aniline is nucleophilic due to its lone pair of electrons, which is essential for the N-alkylation reaction. However, aniline is a relatively weak base. In acidic conditions, the amino group can be protonated to form the anilinium ion. This protonated form is no longer nucleophilic and will not react with the alkylating agent.[14] Therefore, it is important to control the pH of the reaction medium. While some mild acidity can catalyze the ring-opening of ethylene oxide, strong acidic conditions should be avoided.
Q3: What analytical techniques are suitable for monitoring the reaction and quantifying the products?
A3: To effectively optimize your reaction, you need to be able to accurately quantify the starting materials, the desired mono-alkylated product, and the dialkylated byproduct. Suitable techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying the volatile components of the reaction mixture. It provides both retention time data for quantification and mass spectra for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is also a powerful tool for monitoring these reactions.[1][2] It is particularly useful for less volatile compounds or for reaction mixtures that are not suitable for GC analysis. A reversed-phase C18 column is often a good starting point for method development.[1]
Data and Workflow Visualization
Table 1: Influence of Reactant Ratio on Product Selectivity
| Aniline : 2-Chloroethanol Molar Ratio | Conversion of 2-Chloroethanol (%) | Selectivity for N-(2-hydroxyethyl)aniline (%) | Selectivity for N,N-bis(2-hydroxyethyl)aniline (%) |
| 1 : 1 | 95 | 75 | 25 |
| 3 : 1 | 98 | 92 | 8 |
| 5 : 1 | 99 | 97 | 3 |
| 10 : 1 | >99 | >99 | <1 |
Note: The data presented in this table are illustrative and intended to demonstrate the general trend. Actual results may vary depending on specific reaction conditions.
Diagram 1: Reaction Pathway and Competition Between Mono- and Dialkylation
Caption: Competing reaction pathways in the synthesis of N-(2-hydroxyethyl)aniline.
Diagram 2: Experimental Workflow for Optimizing Monoalkylation
Caption: A systematic workflow for minimizing dialkylation.
References
- CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents.
- CN102942494B - Method for preparing N-hydroxyethylaniline by using ionic liquid - Google Patents.
-
Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase. Available at: [Link]
-
N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - NIH. Available at: [Link]
- Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents.
-
II. THE KINETICS OF THE REACTION OF ETHYLENE OXIDE WITH AMINES IN AQUEOUS SOLUTION. Available at: [Link]
-
Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Available at: [Link]
-
Green synthesis of N-(2-hydroxyethyl)anilines by the selective alkylation reaction in H2O. Available at: [Link]
-
Reactions of Aniline - Chemistry Steps. Available at: [Link]
-
Strategy for the controlled N,N‐dialkylation by sequential... - ResearchGate. Available at: [Link]
-
Green synthesis of N-(2-hydroxyethyl)anilines by the selective alkylation reaction in H 2 O. Available at: [Link]
-
Green synthesis of N-(2-hydroxyethyl)anilines by the selective alkylation reaction in H2O - Taylor & Francis Online. Available at: [Link]
-
Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusab- le Heterogeneous Catalyst. Available at: [Link]
-
Ethylene oxide - Wikipedia. Available at: [Link]
-
Using the Colloidal Method to Prepare Au Catalysts for the Alkylation of Aniline by Benzyl Alcohol - MDPI. Available at: [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. Available at: [Link]
-
The reaction of ethylene oxide with some proteins, amino acids and vitamins - VTechWorks. Available at: [Link]
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications - Open Access Journals. Available at: [Link]
- CN1097738A - The synthetic method of N-alkyl-β-hydroxyethyl sulfone aniline derivative - Google Patents.
-
N,N-Bis(2-hydroxyethyl)aniline - ChemBK. Available at: [Link]
-
Direct Aniline Formation with Benzene and Hydroxylamine - MDPI. Available at: [Link]
-
Kinetics and mechanism of the additive reaction of aniline with dicyandiamide. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandf.figshare.com [tandf.figshare.com]
- 7. CN102942494B - Method for preparing N-hydroxyethylaniline by using ionic liquid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 10. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 14. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Catalyst Selection for the Synthesis of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline
Welcome to the technical support center for the synthesis of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for catalyst selection and overall reaction optimization.
Introduction: The Critical Role of Catalysis in the Synthesis of this compound
The synthesis of this compound is a vital step in the development of various pharmaceutical compounds. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between 1,2-difluoro-4-nitrobenzene and 2-aminoethanol. The success of this synthesis, in terms of yield, purity, and reaction time, is heavily dependent on the appropriate selection of a catalyst. This guide will delve into the nuances of catalyst selection, troubleshooting common issues, and providing answers to frequently asked questions.
The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to deprotonate the amine and facilitate the nucleophilic attack. However, in a biphasic reaction system (e.g., an organic solvent and an aqueous base), the reactants may have limited contact, leading to slow reaction rates. This is where a phase transfer catalyst (PTC) becomes crucial. A PTC facilitates the transfer of the deprotonated amine from the aqueous phase to the organic phase where the 1,2-difluoro-4-nitrobenzene resides, thereby accelerating the reaction.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for a catalyst in this synthesis?
For the synthesis of this compound, an excellent starting point is the use of a quaternary ammonium salt as a phase transfer catalyst. Specifically, Tetrabutylammonium Iodide (TBAI) or Potassium Iodide (KI) are commonly employed and have shown efficacy in similar SNAr reactions.[3]
Q2: What is the fundamental difference between using TBAI and KI?
Both TBAI and KI can act as effective phase transfer catalysts. The key difference lies in the cation. TBAI has a large, lipophilic tetrabutylammonium cation which is highly soluble in organic solvents. This property allows it to efficiently transport the anionic nucleophile into the organic phase.[4] KI, while more economical, relies on the potassium ion which is less organophilic. Its effectiveness can sometimes be enhanced by the presence of crown ethers to chelate the potassium ion and increase its organic solubility. For this specific reaction, TBAI is often the preferred choice for its superior performance in enhancing reaction rates.
Q3: Is a catalyst always necessary for this reaction?
While the reaction can proceed without a catalyst, it is often significantly slower, requiring higher temperatures and longer reaction times. This can lead to the formation of undesirable byproducts and decomposition of the starting materials or product. The use of a catalyst is highly recommended to improve reaction efficiency and obtain a cleaner product profile.
Q4: What are the potential side reactions, and how can catalyst selection help mitigate them?
The primary side reaction of concern is the disubstitution of both fluorine atoms on the 1,2-difluoro-4-nitrobenzene ring by 2-aminoethanol, leading to the formation of N,N'-(4-nitro-1,2-phenylene)bis(2-hydroxyethanamine). Another potential side reaction is the reaction of the hydroxyl group of 2-aminoethanol with the aromatic ring, although this is less likely under typical basic conditions where the amine is the more potent nucleophile.
Catalyst selection and reaction conditions are crucial for controlling selectivity. A highly active catalyst system or prolonged reaction times can increase the likelihood of disubstitution. Therefore, it is important to monitor the reaction progress closely, for example by HPLC, and stop the reaction once the desired product is maximized.[5] Starting with a lower catalyst loading and optimizing from there is a prudent approach.
Q5: What is a typical solvent system for this reaction?
A common solvent system for this type of SNAr reaction is a biphasic mixture of an organic solvent and an aqueous base. The organic solvent should be inert to the reaction conditions and capable of dissolving the 1,2-difluoro-4-nitrobenzene. Suitable organic solvents include toluene, xylene, or chlorobenzene. The aqueous phase typically consists of a solution of sodium hydroxide or potassium carbonate.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst (TBAI or KI) is of good quality and has been stored properly. - Consider increasing the catalyst loading in small increments (e.g., from 1 mol% to 5 mol%). |
| Insufficient Base | - Verify the concentration and amount of the base (e.g., 50 wt% NaOH solution). Ensure at least a stoichiometric amount relative to the 2-aminoethanol is used.[3] |
| Low Reaction Temperature | - Gradually increase the reaction temperature. SNAr reactions are often temperature-dependent. Monitor for byproduct formation at higher temperatures. |
| Poor Mixing | - Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases, which is critical for phase transfer catalysis. |
| Water Content | - While the reaction is biphasic, excessive water can sometimes hinder the reaction. Ensure the organic solvent is not saturated with water. |
Problem 2: Formation of Significant Byproducts (e.g., Disubstituted Product)
| Potential Cause | Troubleshooting Steps |
| Over-reaction | - Monitor the reaction progress closely using HPLC. Stop the reaction as soon as the desired product concentration plateaus.[5] |
| High Catalyst Loading | - Reduce the amount of the phase transfer catalyst. A lower catalyst concentration can sometimes improve selectivity for the monosubstituted product. |
| High Reaction Temperature | - Lower the reaction temperature. While this may slow down the reaction, it can significantly improve selectivity. |
| Stoichiometry of Reactants | - Use a slight excess of 1,2-difluoro-4-nitrobenzene relative to 2-aminoethanol to favor monosubstitution. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Emulsion Formation during Workup | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period. |
| Co-elution of Product and Byproducts during Chromatography | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve good separation. - Consider recrystallization as an alternative or additional purification step. |
| Product is an Oil | - Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution. - If it remains an oil, purification by column chromatography is the primary method. |
Experimental Protocols
General Procedure for the Synthesis of this compound
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 1,2-difluoro-4-nitrobenzene (1.0 equivalent) and a suitable organic solvent (e.g., toluene).
-
Add 2-aminoethanol (1.1 equivalents) to the mixture.
-
Add the phase transfer catalyst, such as TBAI (0.02 equivalents).
-
With vigorous stirring, slowly add a 50 wt% aqueous solution of sodium hydroxide (1.5 equivalents).
-
Heat the reaction mixture to 70-80 °C.
-
Monitor the reaction progress by HPLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
HPLC Method for Reaction Monitoring
A reversed-phase HPLC method can be used to monitor the reaction progress.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should provide good separation of the starting materials, the desired product, and the disubstituted byproduct.[5]
Visualizations
Reaction Pathway
Caption: Synthetic route for this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for the synthesis.
References
-
Dalal Institute. Phase Transfer Catalysis. [Link]
-
Vapourtec Flow Chemistry. Aromatic Substitution. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. [Link]
-
PTC Organics, Inc. N-Alkylations Using Catalytic Tetrabutylammonium Iodide. [Link]
-
Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI. [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC. [Link]
-
Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. [Link]
-
PTC Organics, Inc. N-Alkylations Using Catalytic Tetrabutylammonium Iodide. [Link]
-
Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. [Link]
-
YouTube. Phase Transfer Catalysis(Mechanism and Applications). [Link]
-
Little Flower College Guruvayoor. phase transfer catalyst. [Link]
Sources
Technical Support Center: Synthesis of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific nucleophilic aromatic substitution (SNAr) reaction. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. Temperature control is a critical parameter in this synthesis, directly influencing reaction rate, yield, and purity. This guide will provide in-depth insights into managing this crucial variable.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the synthesis of this compound?
A1: The synthesis is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this case, the nucleophile, the amino group of 2-aminoethanol (ethanolamine), attacks the electron-deficient aromatic ring of a starting material like 3,4-difluoronitrobenzene or 2-fluoro-4-nitroaniline. The strong electron-withdrawing nitro group (-NO₂) in the para position to the fluorine atom activates the ring for nucleophilic attack, making the substitution reaction feasible. The fluorine atom is an excellent leaving group in this context.
Q2: Why is temperature control so critical in this specific SNAr reaction?
A2: Temperature is a double-edged sword in this synthesis.
-
Rate of Reaction: Like most chemical reactions, an increase in temperature generally increases the rate of the desired SNAr reaction. This is because it provides the necessary activation energy for the formation of the Meisenheimer complex, the key intermediate in this reaction.
-
Side Reactions: However, excessive heat can lead to several undesirable side reactions. These can include di-substitution (if using a starting material with two leaving groups), reaction at the nitro group, or thermal decomposition of the starting materials, product, or even the solvent. Nitroaromatic compounds, in particular, can be susceptible to thermal decomposition at elevated temperatures.
-
Regioselectivity: In cases where there are multiple potential leaving groups, temperature can influence the regioselectivity of the reaction.
Therefore, maintaining an optimal temperature range is crucial for achieving a high yield of the desired product with minimal impurities.
Q3: What are the likely starting materials for this synthesis, and how does the choice affect the reaction?
A3: There are two primary commercially available starting materials for this synthesis:
-
2-Fluoro-4-nitroaniline: This is a logical choice as it already possesses the required nitro and amino groups in the correct positions. The reaction would involve the substitution of the fluorine atom by 2-aminoethanol. This approach is generally preferred as it avoids the potential for di-substitution.
-
3,4-Difluoronitrobenzene: This can also be used. In this case, 2-aminoethanol will displace one of the fluorine atoms. The fluorine atom at the 4-position (para to the nitro group) is more activated and will be preferentially substituted. However, there is a risk of a second substitution reaction occurring at the 3-position, leading to a di-substituted byproduct, especially at higher temperatures or with prolonged reaction times.
Q4: What are the typical signs of a temperature-related issue in my reaction?
A4: Keep an eye out for the following indicators:
-
Darkening of the reaction mixture: A gradual darkening to a deep red or brown color is often normal. However, a rapid change to a black, tarry consistency can indicate decomposition.
-
Unexpected spots on TLC: The appearance of multiple, difficult-to-separate spots on your Thin Layer Chromatography (TLC) plate is a strong indicator of side product formation.
-
Low yield of the desired product: If your yield is consistently low despite the apparent consumption of starting material, it's likely that the reaction is favoring side pathways or decomposition.
-
Gas evolution: Uncontrolled gas evolution could be a sign of decomposition.
Troubleshooting Guide
| Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Low or no conversion of starting material | Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10°C increments and monitor the progress by TLC. Ensure your heating mantle and thermometer are calibrated correctly. Consider a higher boiling point solvent if the current solvent's reflux temperature is insufficient. |
| Formation of multiple byproducts (observed on TLC/HPLC) | Reaction temperature is too high, leading to side reactions or decomposition. | Reduce the reaction temperature. If using a starting material with two leaving groups (e.g., 3,4-difluoronitrobenzene), a lower temperature will favor mono-substitution. Consider a solvent with a lower boiling point to maintain a more controlled temperature at reflux. |
| Reaction mixture turns black and tarry | Significant thermal decomposition of starting materials or product. | Immediately reduce the heat. It is likely the reaction temperature has significantly exceeded the optimal range. For future runs, establish a firm upper-temperature limit. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition. |
| Inconsistent results between batches | Poor temperature control and monitoring. | Use a temperature controller with a thermocouple placed directly in the reaction mixture for precise temperature management. Ensure consistent stirring to avoid localized overheating. |
Experimental Protocol: Synthesis of this compound
This protocol is a recommended starting point based on analogous reactions. Optimization may be required for your specific laboratory conditions.
Materials:
-
2-Fluoro-4-nitroaniline (1.0 eq)
-
2-Aminoethanol (3.0 eq)
-
n-Butanol (as solvent)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-nitroaniline in n-butanol.
-
Addition of Nucleophile: To the stirred solution, add 2-aminoethanol. An excess of the amine is used to act as both the nucleophile and a base to neutralize the hydrofluoric acid formed during the reaction.
-
Heating and Monitoring: Heat the reaction mixture to a gentle reflux (approximately 110-120°C). Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the 2-fluoro-4-nitroaniline spot on TLC), allow the mixture to cool to room temperature.
-
Remove the n-butanol under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, shake, and separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizing the Process
Reaction Workflow
Caption: A generalized workflow for the synthesis of this compound.
Temperature Effects on Reaction Outcome
Caption: The impact of temperature on the synthesis outcome.
Data Presentation
The following table provides a hypothetical representation of how temperature can influence the yield and purity of this compound. These values are illustrative and should be determined empirically.
| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) (by HPLC) | Observations |
| 90 | 24 | 25 | 95 | Very slow reaction, incomplete conversion of starting material. |
| 100 | 18 | 60 | 97 | Moderate reaction rate, good purity. |
| 110 | 10 | 85 | 98 | Optimal balance of reaction rate and purity. |
| 120 | 7 | 82 | 96 | Faster reaction, slight increase in impurities. |
| 130 | 5 | 70 | 90 | Rapid reaction, noticeable increase in byproducts and slight darkening. |
| 140 | 4 | < 50 | < 80 | Significant byproduct formation, reaction mixture becomes dark brown/black. |
References
Technical Support Center: Purification of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline
Welcome to the technical support guide for the work-up and purification of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline. This document is designed for researchers, scientists, and drug development professionals, providing in-depth protocols and troubleshooting advice to ensure the successful isolation of this critical chemical intermediate. As a versatile building block in the synthesis of various pharmaceutical agents, the purity of this compound is paramount for reliable downstream applications.[1][2]
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom of a precursor like 1-fluoro-2,4-dinitrobenzene is displaced by the amine group of ethanolamine. The presence of a strong electron-withdrawing nitro group para to the fluorine leaving group is crucial as it stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction.[3][4][5] This guide focuses on the post-reaction steps essential for isolating a pure product.
Physicochemical Data for Key Compounds
Understanding the properties of the target molecule, starting materials, and potential impurities is fundamental to designing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility Characteristics |
| This compound (Product) | 200.17 | ~95-100 (Est.) | Decomposes | Soluble in polar organic solvents (Ethanol, Ethyl Acetate, Acetone); sparingly soluble in water. |
| 1-Fluoro-2,4-dinitrobenzene (Starting Material) | 186.10 | 25-28 | 298 | Insoluble in water; soluble in common organic solvents. |
| Ethanolamine (Reagent) | 61.08 | 10.3 | 170 | Miscible with water, ethanol, acetone. |
| 2,4-Dinitroaniline (Potential Impurity) | 183.12 | 180-182 | Decomposes | Slightly soluble in ethanol; very slightly soluble in water. |
| Bis-alkylation Product (Potential Impurity) | 243.25 (for N,N-bis(2-hydroxyethyl) adduct) | Variable | High | Likely more polar than the desired product. |
Note: Some physical properties are estimated based on structurally similar compounds.
Standard Work-up & Purification Protocol
This section outlines a standard, robust procedure for the isolation and purification of this compound following its synthesis.
Experimental Workflow Diagram
Caption: General workflow for work-up and purification.
Step-by-Step Methodology
-
Reaction Quenching & Initial Isolation:
-
Once the reaction is deemed complete by TLC analysis, cool the reaction vessel to room temperature.
-
Slowly pour the reaction mixture into a beaker containing cold deionized water (approx. 10 volumes relative to the reaction solvent). This step precipitates the organic product while dissolving excess ethanolamine and any inorganic salts.
-
Stir the resulting suspension for 15-30 minutes to ensure complete precipitation.
-
-
Liquid-Liquid Extraction:
-
Transfer the aqueous suspension to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), three times. The choice of solvent is critical; ethyl acetate is often preferred for its balance of polarity and ease of removal.
-
Combine the organic layers. The product is expected to be in the organic phase.
-
Causality: Extraction separates the moderately polar product from highly polar impurities (salts, ethanolamine) and water. Multiple extractions ensure efficient recovery.
-
-
Washing the Organic Phase:
-
Wash the combined organic layers sequentially with deionized water and then with a saturated sodium chloride solution (brine).
-
Causality: The water wash removes any remaining water-soluble impurities. The brine wash removes bulk water from the organic layer before the drying step, making the drying agent more effective.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which may be a yellow-to-orange solid or oil.
-
-
Purification of the Crude Product: The choice between recrystallization and chromatography depends on the purity of the crude material.
-
Method A: Recrystallization (Preferred for relatively pure crude material)
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[6] Ethanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexanes, is often a good starting point.[7][8]
-
Protocol:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (e.g., ethanol) until the solid just dissolves.
-
If the solution is highly colored, a small amount of activated charcoal can be added, and the solution hot-filtered to remove the charcoal and other insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
-
-
Method B: Flash Column Chromatography (For complex impurity profiles)
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[9][10]
-
Protocol:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC, aiming for a product Rf value of ~0.25-0.35. A typical starting gradient might be from 10% to 50% ethyl acetate in hexanes.
-
Procedure: Slurry-pack the column with the silica gel in the initial, low-polarity eluent. Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the column. Elute the column with the solvent system, gradually increasing polarity if necessary, and collect fractions.
-
Analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
-
-
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for common purification problems.
Q1: My final yield is significantly lower than expected. What are the common causes?
A1: Low yield can stem from several stages of the process.
-
Incomplete Reaction: The SNAr reaction may not have gone to completion. Before work-up, always check the reaction progress using Thin Layer Chromatography (TLC). If starting material (1-fluoro-2,4-dinitrobenzene) is still present, consider extending the reaction time or moderately increasing the temperature.
-
Losses During Extraction: The product has moderate polarity due to the hydroxyl and nitro groups. If the aqueous phase is not thoroughly extracted, a significant amount of product can be lost. Perform at least three extractions and check the final aqueous layer by TLC to ensure complete recovery.
-
Inefficient Recrystallization: Using too much hot solvent will result in your product remaining in the mother liquor upon cooling.[6] Always use the minimum amount of hot solvent required to fully dissolve the crude material. Additionally, ensure the solution is cooled sufficiently, first to room temperature and then in an ice bath, to maximize crystal precipitation.
Q2: After removing the solvent, my product is a persistent, dark-colored oil and will not solidify. How can I fix this?
A2: This is a common issue, typically caused by impurities or residual solvent.
-
Residual Solvent: Ensure the product has been dried under high vacuum for an extended period to remove all traces of the extraction solvent (e.g., ethyl acetate).
-
Impurities Inhibiting Crystallization: Even small amounts of impurities can disrupt the crystal lattice formation.
-
Trituration: Try stirring the oil with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often wash away the impurities and induce crystallization of your product.
-
Purify via Chromatography: If trituration fails, the most reliable solution is to purify the oil using silica gel column chromatography as described above. This will separate the product from the impurities that are preventing it from solidifying.
-
Q3: My TLC and/or NMR analysis shows the presence of unreacted 1-fluoro-2,4-dinitrobenzene and another major side product. What is the side product and how do I remove them?
A3:
-
Unreacted Starting Material: 1-fluoro-2,4-dinitrobenzene is less polar than your desired product and will have a higher Rf value on a normal-phase TLC plate. It can typically be removed effectively with column chromatography.
-
Potential Side Product: A likely side product is the bis-alkylation product, where a second molecule of 1-fluoro-2,4-dinitrobenzene reacts with the hydroxyl group of your desired product. Another possibility is a reaction with a second molecule of ethanolamine on the aniline nitrogen, though this is less likely under standard conditions. These over-reacted products are generally more complex and may have different polarities.
-
Removal Strategy: Both unreacted starting material and most side products can be separated from the desired product using flash column chromatography. A carefully chosen gradient elution (e.g., slowly increasing the percentage of ethyl acetate in hexanes) will be crucial for resolving these closely related compounds.
Q4: When I run a column, my compound streaks badly or doesn't move from the baseline, even with a highly polar eluent.
A4: This indicates a strong, undesirable interaction with the silica gel.
-
Excessive Polarity: The combination of the amine, hydroxyl, and nitro groups makes the molecule quite polar. If it's not eluting, your mobile phase is not polar enough. Try switching to a more polar solvent system, such as 5-10% methanol in dichloromethane (DCM).
-
Acidic Silica Interaction: Standard silica gel is slightly acidic, which can lead to strong binding or even decomposition of amine-containing compounds, causing streaking.[11]
-
Solution: Deactivate the silica gel. Before running the column, flush it with your eluent system containing a small amount of triethylamine (~1%). Alternatively, prepare your eluent with 1% triethylamine. This base will neutralize the acidic sites on the silica, allowing your compound to elute cleanly.
-
References
-
Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Nitroaniline. Retrieved from [Link]
- Ali, M. H., & Abd-Eldimein, A. (2018). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences, 1(1), 1-7.
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101254, 2-Fluoro-4-nitroaniline. Retrieved from [Link]
-
Nile Chemicals. (2017, June 22). Synthesis of p-Nitroaniline [Video]. YouTube. Retrieved from [Link]
- Nkadimeng, S. M., et al. (2020). A review of the newly identified impurity profiles in methamphetamine seizures.
- Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Biochain. (2023). Tips For Antibody Purification Troubleshooting. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 289316, n-Ethyl-4-fluoro-2-nitroaniline. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link]
-
Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism [Video]. YouTube. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
- Dhakal, S., et al. (2022). 2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide (HIFN) protects against vision loss from closed-globe ocular trauma by activating tropomyosin-related kinase B (TrkB). Investigative Ophthalmology & Visual Science, 63(7), 1485-A0163.
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
- National Center for Biotechnology Information. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences, 54(4), 839-846.
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]
-
University of California, Irvine. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
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- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 7. m.youtube.com [m.youtube.com]
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- 11. Purification [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline by GC-MS
For researchers, scientists, and professionals in drug development, the stringent assessment of purity for pharmaceutical intermediates is a cornerstone of safe and effective drug synthesis. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity analysis of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline. This critical intermediate, utilized in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous analytical scrutiny to ensure the absence of potentially harmful impurities.[1][2]
This document moves beyond a simple recitation of methods to offer a comprehensive analysis grounded in practical application and scientific rationale, empowering you to make informed decisions for your analytical workflows.
The Analytical Imperative: Understanding the Impurity Profile
The synthesis of this compound typically proceeds via the N-alkylation of 2-fluoro-4-nitroaniline with a suitable 2-hydroxyethylating agent, such as 2-bromoethanol. This synthetic route, while effective, can introduce several process-related impurities that must be identified and quantified.
Potential Impurities in the Synthesis of this compound:
-
Unreacted Starting Material: 2-Fluoro-4-nitroaniline
-
Over-alkylation Product: 2-Fluoro-N,N-bis(2-hydroxyethyl)-4-nitroaniline
-
By-product: 1,4-Dioxane (from the self-condensation of 2-hydroxyethylating agents)
-
Isomeric Impurities: Positional isomers of the starting material or product
-
Degradation Products: Compounds formed due to thermal or chemical instability
The choice of analytical methodology is paramount in resolving and quantifying these structurally similar compounds with high fidelity.
Methodological Deep Dive: GC-MS, HPLC-UV, and ¹⁹F qNMR
Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[3] For a polar molecule like this compound, which contains a hydroxyl group and a secondary amine, direct analysis can be challenging due to poor peak shape and potential thermal degradation in the injector or column. To mitigate these issues, derivatization is employed to convert the polar functional groups into less polar, more volatile moieties.[4]
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 1 mL of anhydrous pyridine as a solvent and catalyst.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the derivatizing agent.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before analysis.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[5]
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (Splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 250°C, hold for 5 minutes.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
MSD Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550
-
Comparative Technique 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique well-suited for the analysis of non-volatile and thermally labile compounds, making it a strong alternative to GC-MS for this analyte.[6][7]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Instrumentation and Parameters:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 380 nm.
-
Injection Volume: 10 µL
Comparative Technique 2: Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measurement of compound purity without the need for a specific reference standard of the analyte.[8][9] Given the presence of a fluorine atom in the target molecule, ¹⁹F qNMR offers a highly selective and accurate means of quantification.[10][11]
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., trifluorotoluene) into the same NMR tube.
-
Add 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube and gently agitate to dissolve the sample and internal standard completely.
2. NMR Instrumentation and Parameters:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm broadband probe.
-
Nucleus: ¹⁹F
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover the signals of the analyte and internal standard.
-
Acquisition Time: ≥ 3 seconds.
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing signal (analyte or standard).
-
Number of Scans: 64 or as needed to achieve adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a gentle exponential window function.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals of the analyte and the internal standard.
-
Visualizing the Workflow
Caption: GC-MS analytical workflow for purity analysis.
Comparative Data Analysis
The following tables present hypothetical yet realistic data from the analysis of a batch of this compound using the three described methods.
Table 1: Chromatographic and Spectroscopic Data
| Compound | GC-MS (TMS Derivative) | HPLC-UV | ¹⁹F qNMR |
| RT (min) / m/z | RT (min) / λmax (nm) | δ (ppm) | |
| 2-Fluoro-4-nitroaniline | 10.5 / 228, 182, 152 | 8.2 / 254, 375 | -118.2 |
| This compound | 15.8 / 272, 257, 182 | 12.5 / 254, 380 | -115.5 |
| 2-Fluoro-N,N-bis(2-hydroxyethyl)-4-nitroaniline | 19.2 / 316, 243, 182 | 10.1 / 254, 380 | -114.8 |
Table 2: Purity Assessment Comparison
| Analytical Method | Main Peak Area % | Purity by Area Normalization (%) | Purity by ¹⁹F qNMR (w/w %) |
| GC-MS | 99.2% | 99.2 | N/A |
| HPLC-UV | 99.5% | 99.5 | N/A |
| ¹⁹F qNMR | N/A | N/A | 99.3 ± 0.2 |
Discussion: Choosing the Right Tool for the Job
The selection of an analytical technique should be guided by the specific requirements of the analysis, including the need for structural confirmation, the nature of the impurities, and the desired level of accuracy.
GC-MS: Strengths and Limitations
Strengths:
-
High Specificity: The mass spectrometer provides detailed structural information, enabling confident identification of known and unknown impurities.
-
High Sensitivity: GC-MS can detect trace-level impurities, which is critical for pharmaceutical applications.
Limitations:
-
Derivatization Requirement: The need for derivatization adds an extra step to the sample preparation, which can introduce variability and potential side reactions.
-
Thermal Lability: There is a risk of degradation of thermally sensitive impurities in the hot injector, which may lead to inaccurate quantification.
-
Not Suitable for Non-Volatiles: Inorganic impurities or salts will not be detected.
HPLC-UV: The Versatile Workhorse
Strengths:
-
Broad Applicability: HPLC is suitable for a wide range of compounds, including those that are non-volatile or thermally unstable, without the need for derivatization.[12][13]
-
Robust Quantification: When using a reference standard, HPLC-UV provides excellent quantitative accuracy and precision.[14]
Limitations:
-
Limited Identification Power: While retention time and UV spectra can provide clues, they are generally insufficient for the unambiguous identification of unknown impurities. Co-elution with impurities can also be a challenge.
-
Chromophore Dependency: The detector response is dependent on the presence of a chromophore in the impurity. Impurities with poor UV absorbance may go undetected or be underestimated.
¹⁹F qNMR: The Absolute Standard
Strengths:
-
Absolute Quantification: qNMR provides a direct measure of purity without the need for a specific reference standard of the analyte, making it a primary ratio method.[8][15]
-
High Selectivity: ¹⁹F NMR offers a wide chemical shift range and is highly specific to the fluorinated species in the sample, simplifying the spectrum and reducing peak overlap.
-
Non-Destructive: The sample can be recovered after analysis.
Limitations:
-
Lower Sensitivity: Compared to GC-MS and HPLC, qNMR generally has lower sensitivity, which may be a limitation for detecting very low-level impurities.
-
Specialized Equipment: Requires access to an NMR spectrometer, which is a significant capital investment.
-
Potential for Signal Overlap: While less common in ¹⁹F NMR, there is still a possibility of signal overlap if multiple fluorinated impurities are present.
Conclusion and Recommendations
For the comprehensive purity analysis of this compound, a multi-faceted approach is recommended.
-
GC-MS is invaluable for the initial identification of volatile and semi-volatile impurities, providing a detailed impurity profile and structural confirmation. However, reliance on derivatization and the potential for thermal degradation make it less ideal for routine quantitative purity assessment.
-
HPLC-UV stands out as the preferred method for routine quality control and purity determination due to its robustness, versatility, and excellent quantitative performance for this class of compounds. It is particularly well-suited for release testing in a manufacturing environment.
-
¹⁹F qNMR serves as a powerful orthogonal technique for the definitive and highly accurate determination of absolute purity. It is the gold standard for qualifying reference materials and for validating the results obtained from chromatographic methods.
By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a comprehensive and scientifically sound understanding of the purity of this compound, ensuring the quality and safety of the final pharmaceutical products.
References
-
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]
- Sumitomo Chemical Company, Limited. (1984). Process for preparing 2-fluoro-5-nitroaniline. EP0127079A1. Google Patents.
-
ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Retrieved from [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
Ewha Womans University. (2021). Quantification of teicoplanin using the hplc-uv method for clinical applications in critically ill patients in Korea. Retrieved from [Link]
-
ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
MDPI. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
IJIRT. (2025). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). Retrieved from [Link]
-
MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]
- Google Patents. (n.d.). Selective N-alkylation of aniline in the presence of zeolite catalysts.
-
MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS. Retrieved from [Link]
-
IOVS. (2022). 2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide (HIFN) protects against vision loss from closed-globe ocular trauma by activating tropomyosin-related kinase B (TrkB). Retrieved from [Link]
-
AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
PubMed. (2021). Quantitative proton nuclear magnetic resonance method for simultaneous analysis of fluticasone propionate and azelastine hydrochloride in nasal spray formulation. Retrieved from [Link]
-
PubMed. (n.d.). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Retrieved from [Link]
-
Semantic Scholar. (2021). Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea. Retrieved from [Link]
-
Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from [Link]
-
TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
-
YouTube. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Retrieved from [Link]
-
Medistri SA. (2024). GC/MS Identification of Impurities. Retrieved from [Link]
-
PubMed. (2007). A simple and rapid HPLC/UV method for the simultaneous quantification of theophylline and etofylline in human plasma. Retrieved from [Link]
-
Chromatography Forum. (2011). GC/MS analysis of small polar volatile molecules. Retrieved from [Link]
-
PeerJ. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. Retrieved from [Link]
-
YouTube. (2025). What Is Derivatization In GC-MS? - Chemistry For Everyone. Retrieved from [Link]
-
Wikipedia. (n.d.). Gasoline. Retrieved from [Link]
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This guide presents a comprehensive comparative analysis of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline, a fluorinated aromatic compound of increasing interest, and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth examination of their synthesis, physicochemical properties, and potential applications, supported by experimental data and detailed protocols. By understanding the nuanced differences imparted by fluorination and N-alkylation, researchers can make more informed decisions in the design and execution of their synthetic and developmental workflows.
Introduction: The Strategic Role of Fluorinated Nitroaromatics
Nitroaromatic compounds are foundational building blocks in the synthesis of a vast array of industrially significant molecules, including pharmaceuticals, dyes, and agrochemicals. The introduction of a fluorine atom onto the aromatic ring can profoundly alter a molecule's physicochemical and biological properties. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. This guide focuses on this compound and provides a comparative lens through which to evaluate its properties against its non-fluorinated counterpart, N-(2-hydroxyethyl)-4-nitroaniline, and its precursor, 2-fluoro-4-nitroaniline.
Synthesis Strategies: A Mechanistic Approach
The synthesis of N-substituted nitroanilines typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of a halide by a nucleophile.
Proposed Synthesis of this compound
A robust synthesis for this compound can be adapted from established protocols for similar N-alkylations of nitroanilines. The proposed reaction involves the nucleophilic attack of ethanolamine on 2-fluoro-4-nitroaniline. The greater reactivity of the fluorine atom as a leaving group in SNAr reactions, compared to chlorine, suggests that this reaction can proceed under milder conditions.
Caption: Proposed synthesis of this compound.
Synthesis of N-(2-hydroxyethyl)-4-nitroaniline
The synthesis of the non-fluorinated analog follows a similar SNAr pathway, typically starting from 4-chloro- or 4-fluoronitrobenzene and reacting with ethanolamine.
Caption: Synthesis of N-(2-hydroxyethyl)-4-nitroaniline.
Comparative Physicochemical Properties
The introduction of a fluorine atom and an N-hydroxyethyl group significantly influences the physicochemical properties of the parent nitroaniline molecule. The following table summarizes key experimental and predicted data for a comparative analysis.
| Property | This compound | N-(2-hydroxyethyl)-4-nitroaniline | 2-Fluoro-4-nitroaniline | 4-Nitroaniline |
| Molecular Formula | C8H9FN2O3 | C8H10N2O3 | C6H5FN2O2 | C6H6N2O2 |
| Molecular Weight | 200.17 g/mol (Calculated) | 182.18 g/mol | 156.11 g/mol [1] | 138.12 g/mol |
| Melting Point (°C) | Predicted: 85-95 | 71-73 | 122-130[1] | 146-149 |
| Boiling Point (°C) | Predicted: >300 | 376.6 (Predicted) | 317.2 (Predicted)[2] | 332 |
| Appearance | Predicted: Yellow to Orange Solid | Dark Orange to Red Solid[3] | Brown powder[1] | Yellow or brown powder |
| Solubility | Predicted: Slightly soluble in water, soluble in polar organic solvents | Slightly soluble in water[2] | Slightly soluble in water[2] | Slightly soluble in water |
| pKa | Predicted: ~ -0.5 to -1.0 | Not available | -0.45 (Predicted)[2] | 1.01 |
Analysis of Properties:
-
Melting Point: The introduction of the N-hydroxyethyl group is predicted to lower the melting point of 2-fluoro-4-nitroaniline due to a decrease in molecular symmetry and crystal packing efficiency. The fluorine atom in 2-fluoro-4-nitroaniline leads to a lower melting point compared to 4-nitroaniline, which can be attributed to altered intermolecular interactions.
-
Boiling Point: The presence of the hydroxyl group in the N-substituted compounds allows for hydrogen bonding, which is expected to result in higher boiling points compared to their non-hydroxyethylated counterparts.
-
Solubility: The hydroxyethyl group is anticipated to slightly increase the water solubility of the nitroaniline core due to its ability to participate in hydrogen bonding with water molecules.
-
pKa: The fluorine atom, being highly electronegative, is expected to decrease the basicity of the aniline nitrogen, resulting in a lower pKa for the fluorinated compounds.
Spectroscopic Characterization: A Comparative Overview
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of synthesized compounds.
Infrared (IR) Spectroscopy
The IR spectra of these compounds will exhibit characteristic peaks for the N-H, O-H, C-H (aromatic and aliphatic), C=C (aromatic), and NO2 functional groups.
| Functional Group | This compound (Predicted) | N-(2-hydroxyethyl)-4-nitroaniline (Predicted) | 2-Fluoro-4-nitroaniline (Experimental) | 4-Nitroaniline (Experimental) |
| O-H Stretch | ~3400 cm-1 (broad) | ~3400 cm-1 (broad) | N/A | N/A |
| N-H Stretch | ~3350 cm-1 | ~3350 cm-1 | 3480, 3370 cm-1 | 3484, 3367 cm-1 |
| Aromatic C-H Stretch | ~3100-3000 cm-1 | ~3100-3000 cm-1 | ~3100-3000 cm-1 | ~3100-3000 cm-1 |
| Aliphatic C-H Stretch | ~2950-2850 cm-1 | ~2950-2850 cm-1 | N/A | N/A |
| Aromatic C=C Stretch | ~1600-1450 cm-1 | ~1600-1450 cm-1 | ~1600-1450 cm-1 | ~1600-1450 cm-1 |
| NO2 Asymmetric Stretch | ~1520 cm-1 | ~1520 cm-1 | ~1520 cm-1 | 1506 cm-1 |
| NO2 Symmetric Stretch | ~1340 cm-1 | ~1340 cm-1 | ~1340 cm-1 | 1344 cm-1[4] |
| C-F Stretch | ~1250 cm-1 | N/A | ~1250 cm-1 | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
1H NMR (Predicted, in DMSO-d6, δ ppm):
| Assignment | This compound | N-(2-hydroxyethyl)-4-nitroaniline | 2-Fluoro-4-nitroaniline | 4-Nitroaniline |
| Aromatic-H | 8.0-7.0 (m, 3H) | 8.0-6.5 (m, 4H) | 7.9-6.8 (m, 3H) | 7.9 (d, 2H), 6.6 (d, 2H) |
| -NH- | ~8.5 (t, 1H) | ~8.3 (t, 1H) | ~6.5 (s, 2H) | ~6.3 (s, 2H) |
| -CH2-N | ~3.4 (q, 2H) | ~3.3 (q, 2H) | N/A | N/A |
| -CH2-O | ~3.6 (t, 2H) | ~3.5 (t, 2H) | N/A | N/A |
| -OH | ~4.8 (t, 1H) | ~4.7 (t, 1H) | N/A | N/A |
13C NMR (Predicted, in DMSO-d6, δ ppm):
The presence of the electron-withdrawing fluorine and nitro groups will cause downfield shifts for the attached and ortho/para carbons. The N-hydroxyethyl group will introduce aliphatic signals in the upfield region of the spectrum.
Experimental Protocols
General Protocol for the Synthesis of N-(2-hydroxyethyl)-nitroanilines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted Fluoro- or Chloronitrobenzene (1.0 eq)
-
Ethanolamine (1.2 - 2.0 eq)
-
Base (e.g., K2CO3, NaHCO3) (1.5 - 2.0 eq)
-
Solvent (e.g., DMF, DMSO, Ethanol)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted nitroaromatic compound, solvent, and base.
-
Add ethanolamine to the mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Caption: General experimental workflow for the synthesis of N-(2-hydroxyethyl)-nitroanilines.
Potential Applications and Future Directions
The unique structural features of this compound make it a promising candidate for various applications:
-
Pharmaceutical Intermediates: The presence of the fluorine atom can enhance the metabolic stability and pharmacokinetic profile of drug candidates. The nitro group can be readily reduced to an amine, providing a handle for further functionalization in the synthesis of active pharmaceutical ingredients (APIs).[1]
-
Dye Synthesis: Nitroanilines are well-established precursors in the dye industry. The specific substitution pattern of this molecule could lead to the development of novel dyes with unique color properties and improved lightfastness.
-
Materials Science: The polar nature of the molecule and its potential for hydrogen bonding could be exploited in the design of new materials with interesting optical or electronic properties.
Further research is warranted to fully elucidate the biological activity and material properties of this compound. Comparative studies with its non-fluorinated analog will be crucial in understanding the specific contributions of the fluorine atom to its overall characteristics.
Conclusion
This guide has provided a detailed comparative analysis of this compound and its related compounds. By examining their synthesis, physicochemical properties, and spectroscopic data, researchers are better equipped to utilize these molecules in their respective fields. The strategic incorporation of fluorine offers a powerful tool for fine-tuning molecular properties, and a thorough understanding of these effects is paramount for the rational design of new and improved chemical entities.
References
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PubChem. (n.d.). 2-Fluoro-4-nitroaniline. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Iovs. (2022). 2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide (HIFN) protects against vision loss from closed-globe ocular trauma by activating tropomyosin-related kinase B (TrkB). Retrieved January 25, 2026, from [Link]
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- Google Patents. (n.d.). Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
-
PubMed. (2019). Characterization of all second-order nonlinear-optical coefficients of organic N-benzyl-2-methyl-4-nitroaniline crystal. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Retrieved January 25, 2026, from [Link]
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-
MDPI. (2023). Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Characterization of all second-order nonlinear-optical coefficients of organic N-benzyl-2-methyl-4-nitroaniline crystal. Retrieved January 25, 2026, from [Link]
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-
MDPI. (n.d.). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. Retrieved January 25, 2026, from [Link]
-
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved January 25, 2026, from [Link]
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ACS Publications. (n.d.). Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. Retrieved January 25, 2026, from [Link]
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-
PubChem. (n.d.). 4-Fluoro-2-nitroaniline. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Retrieved January 25, 2026, from [Link]
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A Comparative Guide to the Determination of Impurities in 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Impurity Profiling in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of chemical intermediates is a cornerstone of drug safety and efficacy. Even trace amounts of impurities can have significant impacts on the final active pharmaceutical ingredient (API), potentially altering its pharmacological and toxicological profile. 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, featuring a fluorinated nitroaromatic ring and a hydroxyethyl amino side chain, presents a unique set of challenges and considerations for impurity determination.
This guide provides an in-depth comparison of the primary analytical methodologies for identifying and quantifying impurities in this compound. We will delve into the mechanistic rationale behind experimental choices, present detailed protocols, and offer comparative data to empower researchers to select and implement the most appropriate analytical strategies for their specific needs.
Understanding the Impurity Landscape: A Synthesis and Degradation Perspective
A robust impurity profiling strategy begins with a thorough understanding of the potential sources of impurities. These can arise from the synthetic route used to produce this compound or from its subsequent degradation.
A plausible and common synthetic route involves the N-alkylation of 2-fluoro-4-nitroaniline with a suitable two-carbon synthon, such as 2-chloroethanol or ethylene oxide, in the presence of a base.[3]
Plausible synthetic pathway for this compound.
Based on this, potential process-related impurities include:
-
Unreacted Starting Materials: Residual 2-fluoro-4-nitroaniline.
-
Reagent-Related Impurities: Impurities from the alkylating agent.
-
Byproducts: Di-alkylated products, where a second molecule of the alkylating agent reacts with the nitrogen of the product, or other side-reaction products.[4]
Degradation impurities can form under various stress conditions such as exposure to acid, base, oxidation, heat, or light.[5][6] For N-substituted nitroanilines, potential degradation pathways include hydrolysis of the N-alkyl bond and reduction of the nitro group.
Comparative Analysis of Analytical Techniques
The two primary chromatographic techniques for the analysis of semi-volatile organic compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Analyte Suitability | Wide range of compounds, including non-volatile and thermally labile molecules. | Volatile and thermally stable compounds. Derivatization may be required for polar analytes. |
| Typical Detectors | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS). | Flame Ionization (FID), Mass Spectrometry (MS). |
| Sensitivity | Good to excellent, depending on the detector. | Good to excellent, especially with selective detectors like MS. |
| Resolution | High, with a wide variety of column chemistries available. | Very high, particularly with capillary columns. |
| Sample Throughput | Generally moderate. | Can be faster for volatile compounds. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a versatile and robust technique for the separation and quantification of a wide range of pharmaceutical compounds and their impurities.[7] For a molecule like this compound, which possesses a strong UV chromophore due to the nitroaromatic ring, HPLC with UV detection is a highly effective approach.
Causality Behind Experimental Choices in HPLC Method Development
-
Column Chemistry: A reversed-phase C18 column is the logical starting point. The nonpolar stationary phase will interact with the aromatic ring of the analyte and its impurities, while the polar hydroxyethyl group will provide some retention tuning capabilities with aqueous-organic mobile phases.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The gradient allows for the effective elution of impurities with a wide range of polarities. The buffer controls the pH, which can influence the peak shape of ionizable compounds.
-
Detection: A Diode Array Detector (DAD) is highly recommended. It not only quantifies the impurities but also provides UV spectral information, which is invaluable for peak tracking and purity assessment.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol is designed as a starting point for developing a stability-indicating method capable of separating the main component from its potential degradation products and process-related impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and DAD.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
Workflow for HPLC impurity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation
GC-MS is a highly sensitive and specific technique, particularly well-suited for the analysis of volatile and thermally stable compounds.[8] While this compound itself has a relatively high boiling point, it may be amenable to GC analysis. More importantly, GC-MS is excellent for identifying volatile starting materials, byproducts, and certain degradation products.
Causality Behind Experimental Choices in GC-MS Method Development
-
Derivatization: The presence of the polar N-H and O-H groups can lead to poor peak shape and thermal degradation in the GC inlet. Derivatization, for example, by silylation to convert these active hydrogens to trimethylsilyl (TMS) ethers/amines, can significantly improve chromatographic performance.[9]
-
Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), provides a good balance of interactions for separating a range of aromatic compounds.
-
Ionization: Electron Ionization (EI) is the standard for GC-MS, providing reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.
Experimental Protocol: GC-MS Analysis of Impurities
This protocol provides a general framework for the GC-MS analysis of potential volatile impurities.
Instrumentation:
-
GC system with a split/splitless inlet, coupled to a Mass Spectrometer.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Sample Preparation (with Derivatization):
-
Accurately weigh approximately 10 mg of the sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine).
-
Add 200 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Workflow for GC-MS impurity analysis.
Forced Degradation Studies: A Proactive Approach to Stability
Forced degradation studies are essential for developing stability-indicating analytical methods and for understanding the degradation pathways of a drug substance or intermediate.[5][6][10] These studies involve subjecting the compound to stress conditions that are more severe than those used in accelerated stability testing.
Protocol for Forced Degradation Studies
-
Acid Hydrolysis: Dissolve the sample in a suitable solvent and add 1N HCl. Heat at 60-80 °C for several hours.
-
Base Hydrolysis: Dissolve the sample in a suitable solvent and add 1N NaOH. Keep at room temperature or heat gently (e.g., 40-60 °C) for several hours.
-
Oxidative Degradation: Treat a solution of the sample with 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105 °C) for a specified period.
-
Photodegradation: Expose a solution of the sample to UV and visible light.
For each condition, a control sample (without the stressor) should be prepared. Samples should be analyzed at various time points to track the formation of degradation products. The goal is to achieve 5-20% degradation of the main peak to ensure that the analytical method can adequately separate and detect the resulting impurities.[7]
Method Validation: Ensuring Trustworthiness and Compliance
Any analytical method used for impurity determination in a pharmaceutical context must be validated to demonstrate its suitability for its intended purpose. The validation should be conducted in accordance with ICH Q2(R2) guidelines.[11]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Conclusion: An Integrated Approach for Comprehensive Impurity Profiling
The determination of impurities in this compound requires a multifaceted analytical approach. HPLC with UV/DAD detection stands out as the primary technique for routine quality control due to its robustness, versatility, and suitability for quantifying the main component and its non-volatile impurities. GC-MS serves as a powerful complementary technique, especially for the identification of volatile and semi-volatile process-related impurities and for providing structural information on unknown degradation products.
A comprehensive impurity profiling strategy should leverage the strengths of both techniques. An initial investigation using a combination of HPLC-MS and GC-MS on samples subjected to forced degradation will provide the most complete picture of the impurity landscape. This knowledge can then be used to develop and validate a robust, stability-indicating HPLC method for routine quality control, ensuring the consistent quality and safety of this critical pharmaceutical intermediate.
References
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Shimadzu. (2025). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Retrieved from [Link]
-
Gross, M. L., & Chen, G. (2019). Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation. Journal of the American Society for Mass Spectrometry, 30(12), 2633–2641. Retrieved from [Link]
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Correa, A. G., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Journal of the Brazilian Chemical Society, 29(9), 1956-1967. Retrieved from [Link]
- Google Patents. (1984). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]
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Nikalje, A. P. G. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(4), 337-351. Retrieved from [Link]
-
Blackwell, L. F., et al. (1968). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic, 673-676. Retrieved from [Link]
- Google Patents. (2020). CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
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Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
-
Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier. Retrieved from [Link]
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Turesky, R. J., et al. (1991). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Journal of agricultural and food chemistry, 39(8), 1438-1445. Retrieved from [Link]
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International Journal of Novel Research and Development. (2023). IMPURITY PROFILING OF DRUGS: A RE- VIEW. Retrieved from [Link]
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International Journal for Scientific Research & Development. (2022). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]
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Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
Asian Journal of Research in Pharmaceutical Sciences. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
Ovid. (2018). Impurity profiling of varenicline tartrate by LC-QTOF mass spectrometric techniques during drug development. Retrieved from [Link]
-
IOVS. (2022). 2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide (HIFN) protects against vision loss from closed-globe ocular trauma by activating tropomyosin-related kinase B (TrkB). Retrieved from [Link]
-
CONICET. (2022). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Retrieved from [Link]
-
Nirogi, R. V. S., et al. (2007). A simple and rapid HPLC/UV method for the simultaneous quantification of theophylline and etofylline in human plasma. Journal of Chromatography B, 848(2), 271-276. Retrieved from [Link]
-
ResearchGate. (2008). Analysis of Aromatic Amines in Surface Waters Receiving Wastewater from a Textile Industry by Liquid Chromatographic with Electrochemical Detection. Retrieved from [Link]
-
Kim, H., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of Analytical Toxicology, 48(1), 58-65. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]
-
MDPI. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Retrieved from [Link]
- Google Patents. (1971). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
-
Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. John Wiley & Sons. Retrieved from [Link]
-
Global NEST Journal. (2024). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi. Retrieved from [Link]
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Establishing a Certified Reference Standard for 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline: A Comparative Qualification Guide
In the landscape of pharmaceutical development and quality control, the veracity of analytical measurements is paramount. This hinges on the availability of highly characterized reference standards. This guide provides a comprehensive framework for the establishment of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline as a certified reference standard. We will explore the necessary analytical methodologies, present a comparative analysis with potential alternative standards, and detail the self-validating protocols required to ensure scientific integrity.
The Critical Role of a Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a specific compound. For this compound, a potential impurity or intermediate in pharmaceutical manufacturing, a reliable reference standard is crucial for:
-
Accurate quantification in drug substances and products.
-
Validation of analytical methods used for quality control.
-
Identification and control of impurities to ensure patient safety.
-
Supporting regulatory submissions to agencies such as the FDA and EMA.
The qualification of a reference standard is a rigorous process that involves a battery of analytical tests to confirm its identity, purity, and other critical properties. This process must be guided by principles outlined by international regulatory bodies like the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (Ph. Eur.).
Characterization of the Candidate Reference Standard: A Multi-faceted Approach
A holistic characterization of the candidate material for this compound is essential. The following analytical techniques are proposed, each providing a unique piece of the puzzle to build a complete profile of the reference standard.
Identity Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous confirmation of the chemical structure. The spectra should be consistent with the proposed structure of this compound.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, further confirming the elemental composition and molecular weight of the compound.
Infrared (IR) Spectroscopy: The IR spectrum provides a molecular fingerprint, showing characteristic absorption bands for the functional groups present in the molecule (e.g., N-H, O-H, C-NO₂, Ar-F).
Purity Determination
High-Performance Liquid Chromatography (HPLC) with UV Detection: A stability-indicating HPLC method is the cornerstone of purity assessment. It separates the main component from any process-related impurities and degradation products.
Quantitative NMR (qNMR): qNMR is a primary analytical method that allows for the direct determination of purity without the need for a specific reference standard of the same compound.[1] It is a powerful tool for assigning a precise purity value to the candidate reference material.
Elemental Analysis (CHN): This technique determines the percentage of carbon, hydrogen, and nitrogen in the compound. The results should be in close agreement with the theoretical values for the molecular formula of this compound.
Characterization of Physical and Chemical Properties
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to assess the thermal stability of the compound. A sharp melting endotherm is indicative of high purity.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition patterns.
Karl Fischer Titration: This is the standard method for the determination of water content in pharmaceutical substances. Water content is a critical parameter for the accurate assignment of purity.
Residual Solvent Analysis (Headspace Gas Chromatography): GC-HS is used to identify and quantify any residual solvents from the manufacturing process. The levels of these solvents must be within the limits specified by ICH guidelines.
Workflow for Reference Standard Qualification
The following diagram illustrates a logical workflow for the comprehensive qualification of a chemical reference standard.
Caption: Workflow for the qualification of a chemical reference standard.
Comparison with Alternative Reference Standards
To provide context for the performance of the newly established reference standard, a comparison with commercially available, structurally related compounds is beneficial. The following table summarizes key characteristics of potential alternatives.
| Parameter | This compound (Proposed) | 4-Nitroaniline (Alternative 1) | 2-Fluoro-4-nitroaniline (Alternative 2) |
| Purity (by primary method) | To be determined (>99.5% target) | ≥98% (GC)[2] | 97%[3] |
| Identity Confirmation | NMR, MS, IR | NMR, MS, IR | NMR, MS, IR |
| Water Content | To be determined (<0.5% target) | Not specified | Not specified |
| Residual Solvents | To be determined (ICH limits) | Not specified | Not specified |
| Melting Point | To be determined | 146-149 °C[2] | 122-130 °C[4] |
| Structural Similarity | High | Moderate | High |
| Intended Use | Primary Reference Standard | Analytical Standard | Reagent |
This comparison highlights that while alternative standards exist, they may not meet the high purity and comprehensive characterization required for a primary reference standard.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments outlined above.
HPLC-UV for Purity Determination
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of related nitroanilines, a wavelength of approximately 380 nm is a suitable starting point.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
qNMR for Purity Assignment
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Data Acquisition: A sufficient number of scans to achieve a high signal-to-noise ratio, with a relaxation delay of at least 5 times the longest T₁ of the signals of interest.
-
Data Processing: Careful phasing and baseline correction are critical for accurate integration.
-
Calculation: The purity is calculated based on the integral ratios of the analyte and internal standard signals, their respective number of protons, and their molar masses.
Karl Fischer Titration for Water Content
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Reagent: A suitable Karl Fischer reagent.
-
Sample Preparation: Accurately weigh a suitable amount of the sample and introduce it into the titration vessel.
-
Analysis: The titration is performed until the endpoint is reached, and the water content is calculated automatically by the instrument.
Headspace GC for Residual Solvents
-
Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).
-
Column: A column suitable for the separation of a wide range of organic solvents (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).
-
Carrier Gas: Helium or nitrogen.
-
Oven Program: A temperature gradient to ensure the separation of volatile solvents.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable dissolution solvent (e.g., dimethyl sulfoxide).
Conclusion: A Self-Validating System for Trustworthy Results
The establishment of a new reference standard is a meticulous process that demands a systematic and scientifically sound approach. By employing a suite of orthogonal analytical techniques, each protocol acts as a self-validating system. For instance, the purity value obtained by the mass balance approach (combining HPLC, Karl Fischer, and residual solvent data) should be in close agreement with the absolute purity determined by qNMR. This multi-pronged strategy ensures the trustworthiness and reliability of the established reference standard for this compound, providing the necessary confidence for its use in critical pharmaceutical applications.
References
-
Taylor & Francis. (n.d.). 4-Nitroaniline – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-nitro-N-(4-nitrophenyl)aniline. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-nitroaniline. PubChem. Retrieved from [Link]
- IOVS. (2022). 2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide (HIFN) protects against vision loss from closed-globe ocular trauma by activating tropomyosin-related kinase B (TrkB). Investigative Ophthalmology & Visual Science, 63(7), 1485.
-
Carl ROTH. (n.d.). 4-Nitroaniline, 1 kg, CAS No. 100-01-6. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Nitroaniline. PubChem. Retrieved from [Link]
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SciSpace. (n.d.). HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. Retrieved from [Link]
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American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-nitroaniline. PubChem. Retrieved from [Link]
-
YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Retrieved from [Link]
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A Comparative Guide to the Robustness of Analytical Methods for Fluorinated Anilines
This guide provides an in-depth comparison of the robustness of common analytical methods for the analysis of fluorinated anilines. As compounds of significant interest in the pharmaceutical, agrochemical, and material science industries, the reliable and robust quantification of fluorinated anilines is paramount. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and experimental data to aid in the selection and implementation of rugged analytical methodologies.
Introduction: The Analytical Challenge of Fluorinated Anilines
Fluorinated anilines are a class of compounds where one or more hydrogen atoms on the aniline ring are substituted with fluorine. This substitution dramatically alters the physicochemical properties of the molecule, including its pKa, lipophilicity, and metabolic stability. While these properties are advantageous in drug design and other applications, they can present unique challenges for analytical method development and validation. The strong electron-withdrawing nature of fluorine can affect the chromatographic retention, ionization efficiency, and overall stability of these compounds, making the development of robust and reliable analytical methods a critical endeavor.
A robust analytical method is defined as one that remains unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. For fluorinated anilines, this means ensuring consistent and accurate results despite minor fluctuations in mobile phase composition, pH, column temperature, or sample preparation conditions.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): The Workhorse of Aniline Analysis
Reverse-phase HPLC and UPLC are the most common techniques for the analysis of fluorinated anilines due to their versatility and wide applicability. The robustness of these methods is heavily dependent on the careful selection and control of several key parameters.
The Critical Role of Mobile Phase pH
The pKa of the amino group in anilines is significantly influenced by fluorine substitution. For instance, the pKa of aniline is approximately 4.6, while the pKa of 2-fluoroaniline is 3.2. This means that the ionization state of fluorinated anilines is highly sensitive to the pH of the mobile phase. Operating near the pKa of the analyte can lead to significant shifts in retention time and poor peak shape if the pH is not tightly controlled.
Experimental Insight: To ensure robustness, the mobile phase pH should be controlled to be at least 1.5 to 2 pH units away from the pKa of the fluorinated aniline being analyzed. This ensures a consistent ionization state and, consequently, stable retention times. For example, in the analysis of a difluoroaniline derivative, a mobile phase pH of 2.5 was chosen to ensure the analyte was fully protonated and to achieve consistent chromatographic performance.
Mobile Phase Composition and Column Selection
The choice of organic modifier (typically acetonitrile or methanol) and the stationary phase are crucial for achieving the desired selectivity and resolution. The high electronegativity of fluorine can lead to unique interactions with the stationary phase.
Experimental Insight: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity, which allows for higher flow rates and improved efficiency, especially in UPLC systems. When working with complex mixtures of fluorinated aniline isomers, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can provide enhanced selectivity due to π-π and dipole-dipole interactions with the fluorinated aromatic ring.
Comparative Data for HPLC/UPLC Method Robustness
The following table summarizes the typical robustness testing parameters and acceptance criteria for an HPLC method developed for a fluorinated aniline-containing active pharmaceutical ingredient.
| Parameter | Variation | Acceptance Criteria |
| Flow Rate | ± 0.2 mL/min | Retention time shift within ± 10%, Peak area RSD ≤ 2.0% |
| Column Temperature | ± 5 °C | Retention time shift within ± 5%, Peak asymmetry between 0.8 and 1.5 |
| Mobile Phase pH | ± 0.2 units | No significant change in peak shape or retention time |
| Organic Modifier | ± 2% | Resolution between critical pairs ≥ 2.0 |
Detailed Experimental Protocol: Robustness Testing of an HPLC Method for 4-Fluoroaniline
This protocol outlines the steps for testing the robustness of an HPLC method for the quantification of 4-fluoroaniline.
-
Standard Solution Preparation: Prepare a stock solution of 4-fluoroaniline in methanol at a concentration of 1 mg/mL. Prepare working standards at a concentration of 10 µg/mL by diluting the stock solution with the mobile phase.
-
Chromatographic Conditions (Nominal):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 40:60 (v/v) Acetonitrile: 20 mM Potassium Phosphate buffer (pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Robustness Variations:
-
Flow Rate: Vary the flow rate to 0.8 mL/min and 1.2 mL/min.
-
Column Temperature: Vary the column temperature to 25 °C and 35 °C.
-
Mobile Phase pH: Adjust the pH of the aqueous component to 2.8 and 3.2.
-
Mobile Phase Composition: Vary the acetonitrile content to 38% and 42%.
-
-
Data Analysis: For each condition, inject the working standard in triplicate. Calculate the retention time, peak area, and tailing factor. Compare the results to the nominal conditions and evaluate against the pre-defined acceptance criteria.
Workflow for HPLC/UPLC Method Robustness Testing
Caption: Workflow for HPLC/UPLC method robustness testing.
Gas Chromatography (GC): A Powerful Alternative for Volatile Fluorinated Anilines
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is an excellent technique for the analysis of volatile and semi-volatile fluorinated anilines. The robustness of a GC method is contingent on factors such as injector temperature, carrier gas flow rate, and the choice of the capillary column.
Injector Temperature and Sample Stability
The thermal stability of fluorinated anilines can vary depending on the substitution pattern. It is crucial to select an injector temperature that ensures efficient volatilization without causing on-column degradation.
Experimental Insight: A split/splitless injector is commonly used for the analysis of fluorinated anilines. An initial injector temperature of 250 °C is a good starting point, but it should be optimized based on the thermal stability of the specific analyte. For thermally labile compounds, a lower injector temperature or the use of a programmed temperature vaporization (PTV) inlet may be necessary to ensure method robustness.
Carrier Gas Flow Rate and Column Selection
The choice of carrier gas (typically helium or hydrogen) and its flow rate affects the efficiency of the separation. The column stationary phase is also critical for achieving the desired selectivity.
Experimental Insight: A constant flow mode is generally preferred over a constant pressure mode for the carrier gas, as it provides more reproducible retention times, especially during temperature programming. For the separation of fluorinated aniline isomers, a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, often provides a good balance of selectivity and efficiency. The gas chromatographic behavior of various isomers of fluoroanilines has been studied, and it was found that the retention times are influenced by the position of the fluorine atom on the aniline ring.
Comparative Data for GC Method Robustness
The following table outlines typical robustness testing parameters for a GC-MS method for the analysis of fluorinated anilines in an environmental matrix.
| Parameter | Variation | Acceptance Criteria |
| Injector Temperature | ± 10 °C | Peak area RSD ≤ 5.0%, No evidence of degradation products |
| Carrier Gas Flow Rate | ± 5% | Retention time shift within ± 2% |
| Oven Temperature Program | Ramps ± 2 °C/min | Resolution between critical pairs ≥ 1.5 |
| Final Hold Time | ± 1 min | Consistent peak shapes |
Detailed Experimental Protocol: Robustness Testing of a GC-MS Method for Isomeric Fluoroanilines
This protocol describes the robustness testing for a GC-MS method for the separation and quantification of 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline.
-
Standard Solution Preparation: Prepare a mixed stock solution of the three fluoroaniline isomers in methanol at a concentration of 100 µg/mL each. Prepare a working standard at 1 µg/mL by diluting the stock solution with methanol.
-
GC-MS Conditions (Nominal):
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Injector: Splitless, 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: 60 °C (hold 1 min), ramp to 180 °C at 10 °C/min, hold 2 min
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
MS Mode: Selected Ion Monitoring (SIM)
-
-
Robustness Variations:
-
Injector Temperature: Vary the injector temperature to 240 °C and 260 °C.
-
Carrier Gas Flow Rate: Vary the flow rate to 1.14 mL/min and 1.26 mL/min.
-
Oven Temperature Ramp: Vary the ramp rate to 8 °C/min and 12 °C/min.
-
-
Data Analysis: Inject the working standard in triplicate for each condition. Monitor the retention time, peak area, and resolution between the isomers. Compare the results against the nominal conditions and pre-defined acceptance criteria.
Logical Relationship in GC Method Robustness
Caption: Key parameters influencing GC method robustness.
Conclusion: A Proactive Approach to Robustness
The development of robust analytical methods for fluorinated anilines is a critical step in ensuring the quality and reliability of data in research, development, and quality control. A thorough understanding of the physicochemical properties of these compounds and the principles of the analytical techniques employed is essential. By systematically evaluating the impact of small variations in method parameters, as outlined in this guide, scientists can build a high degree of confidence in the performance of their analytical methods. A proactive approach to robustness testing, performed early in the method development lifecycle, will ultimately save time and resources and lead to more reliable and defensible analytical data.
References
-
Waters Corporation. (n.d.). Analysis of Aniline and its Derivatives using GC/MS. Waters. Retrieved from [Link]
-
P. Jeschke. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]
- M. K. Sharma, et al. (2012). Development and validation of a stability-indicating HPLC method for the determination of a novel fluorinated aniline derivative. Journal of Pharmaceutical and Biomedical Analysis, 66, 249-257.
- A. Paweł, et al. (2014). A review of the analytical techniques for determination of aniline and its derivatives in environmental samples. Talanta, 130, 341-354.
- Y. Hoshika, et al. (1976). Gas chromatographic behavior of various isomers of anilines and toluidines.
A Senior Application Scientist's Guide to the Synthesis of N-Substituted Nitroanilines: A Comparative Analysis
Introduction
N-substituted nitroanilines are a critical class of chemical intermediates, forming the structural core of numerous pharmaceuticals, dyes, agrochemicals, and materials science compounds. The strategic placement of a nitro group on the aniline ring dramatically influences its chemical reactivity, making the selective formation of the C–N bond a key synthetic challenge. For researchers in drug development and process chemistry, selecting the most efficient, scalable, and robust synthetic route is paramount.
This guide provides an in-depth, objective comparison of the three primary methodologies for synthesizing N-substituted nitroanilines: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Copper-Catalyzed Ullmann Condensation. We will dissect the mechanistic underpinnings of each route, provide field-proven experimental protocols, and present a data-driven comparison to guide your synthetic strategy.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the classical and often most direct method for forming C-N bonds on electron-deficient aromatic rings.[1] Its efficacy hinges on the powerful electron-withdrawing nature of the nitro group, which sufficiently activates the aryl halide towards nucleophilic attack.[2]
Mechanism and Rationale
The SNAr mechanism is a two-step addition-elimination process.[3][4]
-
Nucleophilic Attack: The amine (nucleophile) attacks the carbon atom bearing the leaving group (typically a halide). This is generally the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] The nitro group is crucial here, as it delocalizes the negative charge through resonance, stabilizing the intermediate and lowering the activation energy.[5]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group.
The choice of solvent is critical; polar aprotic solvents like DMSO or DMF are preferred as they can solvate the cationic counter-ion without interfering with the nucleophile, thus accelerating the reaction.
Caption: The addition-elimination mechanism of the SNAr reaction.
Representative Experimental Protocol: Synthesis of N-Benzyl-2,4-dinitroaniline
This protocol is adapted from standard procedures for SNAr reactions on activated aryl chlorides.[6]
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-chloro-2,4-dinitrobenzene (5.0 g, 24.7 mmol) in 50 mL of ethanol.
-
Nucleophile Addition: To the stirred solution, add benzylamine (2.65 g, 24.7 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 15 mL) to remove any unreacted starting materials. Dry the bright yellow solid under vacuum to yield N-benzyl-2,4-dinitroaniline. Typical yields are high (>90%).
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
For aryl halides that are not sufficiently activated for SNAr, or for coupling with less nucleophilic amines, the Buchwald-Hartwig amination has become the gold standard.[7][8] This powerful cross-coupling reaction utilizes a palladium catalyst and a phosphine ligand to form the C–N bond under relatively mild conditions.[9]
Mechanism and Rationale
The Buchwald-Hartwig amination proceeds through a catalytic cycle:
-
Oxidative Addition: A low-valent Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: This is the product-forming step. The N-substituted nitroaniline is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
The choice of ligand is paramount for success. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are generally required to promote the reductive elimination step and prevent side reactions like β-hydride elimination.[8][10]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Representative Experimental Protocol: Synthesis of an N-Aryl-nitroaniline
This generalized protocol is based on developments in the field for coupling nitroarenes.[10][11]
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add the nitroaryl halide (1.0 mmol) and the amine (1.2 mmol) to the tube.
-
Solvent and Degassing: Add anhydrous toluene (5 mL). Seal the tube and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110°C and stir for 12-24 hours. Monitor by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired N-substituted nitroaniline.
Route 3: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for forming C–N bonds.[12][13] While traditionally requiring harsh conditions (high temperatures, stoichiometric copper), modern protocols using ligands have significantly improved its scope and practicality, making it a cost-effective alternative to palladium-catalyzed methods.[14][15][16]
Mechanism and Rationale
The precise mechanism of the Ullmann reaction is still debated, but it is generally believed to involve a Cu(I)/Cu(III) catalytic cycle:
-
Amine Coordination: The amine coordinates to a Cu(I) salt. A base facilitates the formation of a copper amide species.
-
Oxidative Addition: The aryl halide oxidatively adds to the copper amide, forming a Cu(III) intermediate.
-
Reductive Elimination: The C–N bond is formed via reductive elimination, yielding the product and regenerating a Cu(I) species.
Ligands, such as 1,10-phenanthroline or various amino acids, are crucial in modern Ullmann reactions. They stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, allowing the reaction to proceed at lower temperatures.[17]
Caption: A plausible Cu(I)/Cu(III) catalytic cycle for the Ullmann condensation.
Representative Experimental Protocol: Ligand-Accelerated Synthesis
This protocol reflects modern, milder conditions for the Ullmann N-arylation.
-
Reaction Setup: In a sealable reaction vessel, combine the nitroaryl halide (1.0 mmol), the amine (1.2 mmol), CuI (0.1 mmol, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO (3-5 mL).
-
Reaction: Seal the vessel and heat the mixture in an oil bath at 110-140°C for 24-48 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via silica gel chromatography.
Comparative Analysis
The choice of synthetic route depends heavily on the specific substrate, desired scale, and cost considerations. The following table provides a comparative summary of the three key methods.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Ullmann Condensation |
| Driving Force | Strong electron-withdrawing group (e.g., NO₂) | Palladium catalytic cycle | Copper catalytic cycle |
| Substrate Scope | Limited to highly electron-deficient arenes | Very broad; aryl/heteroaryl halides & sulfonates | Broad; primarily aryl halides (I > Br > Cl) |
| Amine Scope | Good for primary/secondary amines | Very broad, including weakly nucleophilic amines | Good, but can be challenging for very weak nucleophiles[17] |
| Typical Conditions | Moderate to high temp. (50-150°C), no catalyst | Mild to moderate temp. (RT-120°C), Pd catalyst | High temp. (100-200°C), Cu catalyst |
| Key Reagents | Base (optional), polar aprotic solvent | Pd source, phosphine ligand, strong base | Cu source, ligand (optional but recommended), base |
| Advantages | Low cost, simple procedure, no metal catalyst | High functional group tolerance, broad scope, mild conditions[6] | Low-cost catalyst, useful alternative to Pd |
| Disadvantages | Limited substrate scope, can require harsh conditions | High cost of Pd and ligands, air/moisture sensitive | Often requires high temperatures, side reactions possible[17] |
| Typical Yields | Good to Excellent (>80%) for activated substrates[6] | Good to Excellent (>75%)[6][18] | Moderate to Good (50-90%)[15] |
Conclusion and Recommendations
As a senior application scientist, my recommendation is to approach the synthesis of N-substituted nitroanilines with a tiered strategy:
-
Attempt SNAr First: For substrates with strong activation (e.g., ortho/para nitro-substituted aryl halides), SNAr is the most economical and straightforward method. Its operational simplicity and lack of metal catalysts make it highly attractive for large-scale production.
-
Employ Buchwald-Hartwig for Scope and Mildness: When SNAr fails due to insufficient activation of the aryl halide or low nucleophilicity of the amine, the Buchwald-Hartwig amination is the most reliable and versatile alternative. Its broad substrate scope and tolerance for a vast array of functional groups make it the premier tool for complex molecule synthesis in a research and development setting.
-
Consider Ullmann as a Cost-Effective Alternative: For large-scale syntheses where the cost of palladium is prohibitive and SNAr is not viable, a modern, ligand-assisted Ullmann condensation is a strong candidate. While it may require more optimization and higher temperatures, the economic advantage of using copper can be significant.
By understanding the mechanistic nuances and practical limitations of each method, researchers can make informed decisions, optimizing their synthetic routes for efficiency, cost, and scalability.
References
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Inoue, F., Kashihara, M., Yadav, M. R., & Nakao, Y. (2017). Buchwald–Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
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Das, S., & Maity, C. (2021). Recent developments in selective N-arylation of azoles. Chemical Communications, 57(84), 10837-10852. [Link]
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Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic & Inorganic chemistry International Journal, 1(1). [Link]
-
Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]
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Chambers, R. D., & Spink, R. C. H. (1999). Nucleophilic Aromatic Substitution. In Modern Aryl Halide Chemistry (pp. 1-34). Springer, Berlin, Heidelberg. [Link]
-
Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109-4112. [Link]
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Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914-15917. [Link]
- Google Patents. (2014). CN103848706A - Synthesis method of substituted nitroaniline.
-
Lu, G., & Cai, C. (2014). An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions through the in situ generation of S-alkylisothiouronium salts. RSC Advances, 4(107), 59990-59996. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes. [Link]
-
Sambiagio, C., & Marsden, S. P. (2014). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 4(3), 352-396. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Kumar, S., & Kumar, S. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(11), 1259. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
YouTube. (2021). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. [Link]
-
ResearchGate. (2022). An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. [Link]
-
ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Ohshima, T., Wu, X. F., & Ha, H. J. (2024). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry, 12, 1373356. [Link]
-
ResearchGate. (2020). Aromatic Nucleophilic Substitution (SNAr) of meso-Nitroporphyrin with Azide and Amines as an Alternative Metal Catalyst Free Synthetic Approach To Obtain meso-N-Substituted Porphyrins. [Link]
-
MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline
This guide provides essential safety and logistical information for the handling and disposal of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline. The following procedural guidance is based on the known hazards of structurally similar aromatic nitro compounds, and it is imperative to treat this chemical with a high degree of caution, assuming it possesses similar or greater toxicity.
Hazard Assessment: An Evidence-Based Approach to Safety
Due to the absence of specific toxicological data for this compound, a conservative approach to safety is mandatory. Structurally related compounds, such as 2-nitroaniline and 4-nitroaniline, are classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] They are also associated with specific target organ toxicity after repeated exposure.[2][1] Aromatic nitro compounds are known to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to symptoms like cyanosis, headache, weakness, and in severe cases, can be fatal.[3][4][5] Therefore, it is prudent to assume that this compound poses similar health risks.
Inferred Potential Hazards:
-
Acute Toxicity: Potentially toxic via oral, dermal, and inhalation routes.
-
Skin and Eye Irritation: Likely to cause skin and eye irritation upon contact.[6][7]
-
Organ Toxicity: Potential for damage to organs, particularly the liver and hematopoietic system, through prolonged or repeated exposure.[3]
-
Methemoglobinemia: Risk of inducing methemoglobin formation.[4][5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Essential for protecting against splashes and airborne particles. Standard EN 166 or equivalent is recommended.[2][6] |
| Skin | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is recommended for enhanced protection.[3][8] Gloves should be inspected before use and changed immediately upon contamination. |
| Laboratory Coat | A lab coat should be worn to protect skin and personal clothing.[8][9] | |
| Respiratory | NIOSH/MSHA or European Standard EN 149 Approved Respirator | A respirator with a particulate filter (P3 or equivalent) is necessary when handling the solid compound outside of a fume hood or if dust formation is likely.[2] |
| Feet | Closed-Toe Shoes | Required to protect feet from spills.[8][10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is fundamental for ensuring a safe laboratory environment.
3.1. Engineering Controls
All work with this compound, particularly the handling of the solid form and preparation of solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1][3] Ensure that an eyewash station and safety shower are readily accessible.[6]
3.2. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[6][10]
-
Keep it away from incompatible materials such as strong oxidizing agents and acids.[6][10]
3.3. Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure you are wearing all the required PPE as outlined in the table above.
-
Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of fine particles.
-
Dissolving: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
3.4. Experimental Use
-
Always handle solutions containing the compound with the same level of precaution as the solid material.
-
After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[13]
Disposal Plan: Responsible Waste Management
This compound and any materials contaminated with it must be treated as hazardous waste.[11]
-
Solid Waste: Collect all waste solid material, contaminated consumables (e.g., weighing paper, pipette tips), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of liquid waste containing this chemical in a designated halogenated or non-halogenated organic waste container, as appropriate for the solvent used. Never dispose of this chemical down the drain.[11][13]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container should then be disposed of as hazardous waste.[11]
Spill Management: Preparedness and Response
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.[2] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[14]
-
Report: Report the spill to your laboratory supervisor or safety officer.
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of safely handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
